Yonkenafil-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H33N5O4S |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i11D2,12D2,13D2,14D2 |
InChI Key |
RXMDFMQMRASWOG-FUEQIQQISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=CN4CCC)C)C(=O)N3)([2H])[2H])[2H] |
Canonical SMILES |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of Yonkenafil-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Yonkenafil-d8, a deuterated isotopologue of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document details a plausible synthetic route and outlines the analytical methodologies for the structural elucidation and purity assessment of this compound. The information presented herein is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development.
Introduction to Yonkenafil and the Rationale for Deuteration
Yonkenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a critical role in the regulation of cyclic guanosine monophosphate (cGMP) levels in various tissues.[1][2] By inhibiting PDE5, Yonkenafil leads to an accumulation of cGMP, which in turn mediates a range of physiological effects, including smooth muscle relaxation and increased blood flow.[1] This mechanism of action makes Yonkenafil a promising therapeutic agent for conditions such as erectile dysfunction and pulmonary arterial hypertension.[1] Furthermore, studies have indicated its potential neuroprotective effects, suggesting its utility in neurological disorders.[2][3][4]
The substitution of hydrogen atoms with their stable isotope, deuterium (d or ²H), has emerged as a valuable strategy in drug development.[5][6][7][8] This isotopic substitution can lead to a kinetic isotope effect, potentially altering the drug's metabolic profile.[5][6] The advantages of deuteration can include a reduced rate of metabolism, leading to an increased half-life, enhanced bioavailability, and potentially a more favorable safety profile due to a reduction in the formation of toxic metabolites.[6][9] this compound, as a deuterated analog of Yonkenafil, is therefore of significant interest for its potential to offer improved pharmacokinetic properties.
Proposed Synthesis of this compound
While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related compounds and general principles of deuteration. A common strategy for introducing deuterium into a molecule is through the use of deuterated reagents or building blocks during the synthesis.
The following represents a hypothetical, multi-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of Deuterated Precursor
A key precursor containing the desired deuterium labels would first be synthesized. For the purpose of this guide, we will assume the introduction of eight deuterium atoms onto a specific moiety of the Yonkenafil scaffold. This could be achieved through various deuteration techniques, such as acid- or base-catalyzed H/D exchange using D₂O, or by employing deuterated starting materials in the initial steps of the synthesis.
Step 2: Coupling Reactions
The deuterated precursor would then undergo a series of coupling reactions with other non-deuterated fragments to assemble the core structure of Yonkenafil. These reactions could involve well-established organic chemistry transformations such as amide bond formation or cross-coupling reactions.
Step 3: Cyclization and Final Modification
The final steps would likely involve an intramolecular cyclization to form the characteristic ring system of Yonkenafil, followed by any necessary deprotection or functional group interconversion steps to yield the final this compound product.
Step 4: Purification
The crude this compound would be purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to achieve high purity.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic incorporation. The following analytical techniques are proposed for this purpose.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular weight of this compound and determining the extent of deuterium incorporation.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, would be utilized.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this type of molecule.
-
Data Analysis: The obtained mass spectrum would be analyzed to determine the exact mass of the molecular ion ([M+H]⁺). The observed mass should correspond to the calculated theoretical mass of this compound. The isotopic distribution pattern will also be examined to confirm the incorporation of eight deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR would be employed to confirm the overall structure, while ²H NMR would directly confirm the positions of the deuterium labels.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃ would be used.
-
¹H NMR: The ¹H NMR spectrum will show the signals for the non-deuterated protons. A comparison with the ¹H NMR spectrum of non-deuterated Yonkenafil will reveal the absence of signals at the positions where deuterium has been incorporated.
-
¹³C NMR: The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
-
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and location within the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized this compound.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column is typically suitable for this type of analysis.[10][11]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][11]
-
Detection: UV detection at a wavelength where Yonkenafil exhibits strong absorbance.
-
Data Analysis: The chromatogram will be analyzed to determine the retention time of this compound and to quantify its purity by measuring the peak area percentage.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization of this compound.
Table 1: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₅H₂₀D₈N₆O₄S |
| Calculated Monoisotopic Mass | 528.28xx |
| Observed [M+H]⁺ | 529.29xx |
Table 2: NMR Spectroscopy Data (Hypothetical Chemical Shifts)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.8-8.5 | m | ... | Aromatic Protons |
| 4.5-5.0 | m | ... | Aliphatic Protons | |
| ²H | 2.1-2.5 | br s | 8D | Deuterated Positions |
Table 3: HPLC Purity Analysis
| Parameter | Result |
| Retention Time | Dependent on specific method |
| Purity (by Area %) | >98% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Yonkenafil's Mechanism of Action
References
- 1. What is Yonkenafil Hydrochloride used for? [synapse.patsnap.com]
- 2. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]
- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ckisotopes.com [ckisotopes.com]
- 10. Determination of Five Phosphodiesterase-5 Inhibitors in Multiple Honey-Based Consumer Products by Chromatographic Techn… [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
Determining the Isotopic Purity of Yonkenafil-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for determining the isotopic purity of Yonkenafil-d8, a deuterated analog of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. The incorporation of deuterium can significantly alter a drug's pharmacokinetic profile, making the precise determination of isotopic enrichment a critical aspect of drug development and quality control. This document outlines the key experimental protocols, data interpretation, and visualization of workflows involved in this analytical process.
Introduction to Yonkenafil and the Significance of Deuteration
Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor.[1] By inhibiting PDE5, Yonkenafil prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the potentiation of downstream signaling pathways. This mechanism is known to induce neuroprotection and neuronal network potentiation, making it a candidate for therapeutic applications such as in the treatment of acute experimental stroke.[1]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve metabolic stability and pharmacokinetic properties. The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, slowing down metabolic processes at the site of deuteration. Therefore, ensuring the precise level and location of deuterium incorporation—the isotopic purity—is paramount for consistent efficacy and safety.
Core Analytical Techniques for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): This is the cornerstone for quantifying isotopic enrichment.[2][3][4] HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can resolve the small mass differences between the deuterated (d8), partially deuterated, and non-deuterated (d0) isotopologues of Yonkenafil.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the overall isotopic distribution, NMR (specifically ¹H and ²H NMR) is crucial for confirming the specific sites of deuteration and the structural integrity of the molecule.[2]
Experimental Protocols
The following sections detail the methodologies for determining the isotopic purity of this compound.
Sample Preparation
-
Standard Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Prepare a standard of non-deuterated Yonkenafil to determine its natural isotopic abundance contribution.
-
-
Sample Analysis:
-
Dissolve the this compound test sample in the same solvent as the reference standard to a known concentration.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This method is ideal for separating this compound from potential impurities before it enters the mass spectrometer, ensuring accurate isotopic analysis.
-
Liquid Chromatography System: A UHPLC system is recommended for optimal separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for this type of small molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good peak shape and separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data for both the non-deuterated Yonkenafil standard and the this compound sample.
-
Data Analysis and Isotopic Purity Calculation
The isotopic purity is calculated by determining the relative abundance of each isotopologue.
-
Extraction of Ion Chromatograms: Extract the ion chromatograms for the [M+H]⁺ ions of Yonkenafil (d0) and all its deuterated isotopologues (d1 through d8).
-
Correction for Natural Isotopic Abundance: The measured intensities of the heavier isotopologues in the this compound sample must be corrected for the natural abundance of ¹³C, ¹⁵N, and ¹⁸O from the d0 and lower deuterated species.[5][6] The theoretical natural isotopic distribution can be calculated based on the elemental formula of Yonkenafil.
-
Calculation of Isotopic Purity: The percentage of each isotopologue is calculated from the corrected peak areas. The isotopic purity of this compound is the percentage of the d8 isotopologue relative to the sum of all isotopologues.
Isotopic Purity (%) = (Corrected Area of d8) / (Sum of Corrected Areas of d0 to d8) * 100
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the isotopic purity determination of a representative batch of this compound.
Table 1: LC-HRMS Isotopic Distribution of this compound
| Isotopologue | Measured m/z ([M+H]⁺) | Relative Abundance (%) |
| d0 (Undeuterated) | 500.25 | 0.1 |
| d1 | 501.26 | 0.2 |
| d2 | 502.26 | 0.3 |
| d3 | 503.27 | 0.5 |
| d4 | 504.27 | 0.8 |
| d5 | 505.28 | 1.2 |
| d6 | 506.28 | 2.5 |
| d7 | 507.29 | 5.3 |
| d8 | 508.29 | 89.1 |
Table 2: Isotopic Purity Summary
| Parameter | Value |
| Isotopic Purity (d8 %) | 89.1% |
| Deuterated Isotopologues (d1-d7) | 10.8% |
| Undeuterated (d0) | 0.1% |
| Overall Isotopic Enrichment | 99.9% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the isotopic purity of this compound.
References
- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of Yonkenafil: A Technical Guide to its Action as a PDE5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yonkenafil is an emerging small-molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a detailed examination of the mechanism of action of Yonkenafil, positioning it within the therapeutic landscape of PDE5 inhibitors. By competitively binding to the catalytic site of PDE5, Yonkenafil prevents the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. This guide synthesizes the available preclinical data on Yonkenafil's potency and explores its effects on cellular signaling cascades. Detailed experimental protocols for key assays in the study of PDE5 inhibitors are also provided to facilitate further research and development in this area.
Introduction to Yonkenafil and the cGMP Signaling Pathway
Yonkenafil, also known as Tunodafil, is a novel phosphodiesterase type 5 (PDE5) inhibitor currently under investigation for various therapeutic applications, including erectile dysfunction[1]. Like other drugs in its class, its primary mechanism of action centers on the modulation of the nitric oxide (NO)/cGMP signaling pathway[2].
The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide, which in turn stimulates soluble guanylyl cyclase (sGC) to produce cGMP. cGMP acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of events that culminates in decreased intracellular calcium levels and, consequently, smooth muscle relaxation and vasodilation. The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases, with PDE5 being the predominant isozyme responsible for cGMP degradation in the corpus cavernosum of the penis and the pulmonary vasculature[2].
By inhibiting PDE5, Yonkenafil prevents the breakdown of cGMP, thereby potentiating the downstream effects of the NO signaling pathway. This leads to enhanced and prolonged smooth muscle relaxation in targeted tissues[2].
Potency and Selectivity of Yonkenafil
The efficacy and safety of a PDE5 inhibitor are largely determined by its potency against PDE5 and its selectivity over other PDE isozymes. Off-target inhibition of other PDEs can lead to undesirable side effects.
Potency against PDE5
In vitro studies have demonstrated that Yonkenafil is a potent inhibitor of the PDE5 enzyme. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Compound | PDE5 IC50 (nM) |
| Yonkenafil | 2.01 |
This data indicates that Yonkenafil exhibits strong inhibitory activity against its target enzyme.
Selectivity Profile
A comprehensive selectivity profile is crucial for predicting the potential side effects of a PDE5 inhibitor. This involves determining the IC50 values of the compound against a panel of other PDE isozymes.
Note: As of the latest available data, a comprehensive public selectivity profile for Yonkenafil against other PDE isozymes (PDE1-4, 6-11) has not been published. The table below is a template for how such data would be presented and includes comparative data for other well-known PDE5 inhibitors to provide context.
| PDE Isozyme | Yonkenafil IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | Vardenafil IC50 (nM) |
| PDE1 | Data not available | 30 | 200 | 180 |
| PDE2 | Data not available | >10,000 | >10,000 | >1,000 |
| PDE3 | Data not available | >10,000 | >10,000 | >1,000 |
| PDE4 | Data not available | >10,000 | >10,000 | >1,000 |
| PDE5 | 2.01 | 3.5 | 1.8 | 0.7 |
| PDE6 | Data not available | 22 | 1,400 | 11 |
| PDE11 | Data not available | >10,000 | 18 | >10,000 |
This table will be updated as more specific data for Yonkenafil becomes publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Yonkenafil and other PDE5 inhibitors.
PDE5 Enzyme Inhibition Assay
This assay is used to determine the IC50 value of an inhibitor against the PDE5 enzyme.
Materials:
-
Recombinant human PDE5 enzyme
-
Yonkenafil (or other test inhibitor)
-
[³H]-cGMP (radiolabeled substrate)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mg/mL BSA)
Procedure:
-
Prepare serial dilutions of Yonkenafil in the assay buffer.
-
In a reaction plate, add the PDE5 enzyme to each well.
-
Add the different concentrations of Yonkenafil to the respective wells.
-
Initiate the reaction by adding a known concentration of [³H]-cGMP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which converts the [³H]-GMP product to [³H]-guanosine.
-
Add a scintillation cocktail that binds to the hydrophobic [³H]-guanosine.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of Yonkenafil compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular cGMP Accumulation Assay
This assay measures the effect of the PDE5 inhibitor on cGMP levels within a cellular context.
Materials:
-
A suitable cell line expressing PDE5 (e.g., human corpus cavernosum smooth muscle cells)
-
Yonkenafil (or other test inhibitor)
-
A nitric oxide donor (e.g., sodium nitroprusside - SNP)
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Culture the cells in a multi-well plate until they reach the desired confluence.
-
Pre-incubate the cells with various concentrations of Yonkenafil for a specific time.
-
Stimulate the cells with a nitric oxide donor (e.g., SNP) to induce cGMP production.
-
After a defined stimulation period, terminate the reaction and lyse the cells.
-
Quantify the intracellular cGMP concentration in the cell lysates using a cGMP EIA kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the logarithm of the Yonkenafil concentration to determine the EC50 value (the concentration of inhibitor that produces 50% of the maximal response).
Visualizations of Mechanism and Workflow
Signaling Pathway of Yonkenafil Action
Caption: cGMP signaling pathway and the inhibitory action of Yonkenafil.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of Yonkenafil.
Logical Relationship of PDE5 Inhibitor Selectivity
Caption: Relationship between inhibitor selectivity and clinical outcomes.
Conclusion
Yonkenafil is a potent PDE5 inhibitor that functions by competitively inhibiting the PDE5 enzyme, leading to an accumulation of cGMP and subsequent smooth muscle relaxation. Its high potency for PDE5 suggests a strong therapeutic potential in conditions where this pathway is central. Further research is required to fully elucidate its selectivity profile against other PDE isozymes, which will be critical in determining its overall clinical safety and utility. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and development of Yonkenafil and other novel PDE5 inhibitors.
References
Physicochemical properties of deuterated Yonkenafil
Disclaimer
The following technical guide is a representative document illustrating the potential physicochemical properties and analytical methodologies relevant to a deuterated pharmaceutical compound. As of the date of this document, there is no publicly available scientific literature or data specifically pertaining to a compound named "Yonkenafil" or "deuterated Yonkenafil."
Therefore, this guide has been constructed using analogous data from well-established phosphodiesterase type 5 (PDE5) inhibitors and general principles of deuterium-modification in medicinal chemistry. The experimental protocols, data, and signaling pathways described herein are based on common practices for compounds within this class and are intended to serve as a template and educational resource for researchers, scientists, and drug development professionals.
An In-depth Technical Guide on the Physicochemical Properties of a Deuterated PDE5 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of deuterium into small molecule drug candidates, a process known as deuteration, has emerged as a valuable tool in drug discovery and development to enhance metabolic stability and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties of a hypothetical deuterated phosphodiesterase type 5 (PDE5) inhibitor, analogous to deuterated Yonkenafil. It includes a summary of key quantitative data, detailed experimental protocols for property determination, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Deuteration in PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs primarily used to treat erectile dysfunction and pulmonary hypertension. The mechanism of action involves the inhibition of the cGMP-specific phosphodiesterase type 5, which leads to the relaxation of smooth muscle and vasodilation. Deuteration of small molecules involves the replacement of one or more hydrogen atoms with its heavier isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolism at the site of deuteration, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased exposure.
Quantitative Physicochemical Data
The following table summarizes the hypothetical physicochemical properties of a deuterated PDE5 inhibitor compared to its non-deuterated counterpart. These values are representative of what might be expected for a small molecule drug in this class.
| Property | Non-Deuterated Analog | Deuterated Analog | Method of Determination |
| Molecular Weight ( g/mol ) | 488.58 | 494.61 | Mass Spectrometry |
| Melting Point (°C) | 185 - 187 | 186 - 188 | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility (mg/mL) | 0.05 | 0.048 | High-Performance Liquid Chromatography (HPLC) |
| LogP (Octanol/Water) | 2.8 | 2.8 | Shake-flask method followed by UV-Vis Spectroscopy |
| pKa (acidic) | N/A | N/A | Potentiometric Titration |
| pKa (basic) | 6.5 | 6.4 | Potentiometric Titration |
| In Vitro Metabolic Stability (t½, min) | 35 | 75 | Liver Microsome Assay |
Experimental Protocols
The equilibrium solubility of the compound is determined using the shake-flask method.
-
An excess amount of the compound is added to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The suspension is agitated in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate is then quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a predetermined wavelength.
The LogP value is determined to assess the lipophilicity of the compound.
-
A known concentration of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
-
The mixture is shaken vigorously for 1 hour and then centrifuged to separate the octanol and aqueous layers.
-
The concentration of the compound in both the n-octanol and aqueous layers is determined using UV-Vis spectroscopy.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.
-
The compound is incubated with human liver microsomes in the presence of the cofactor NADPH at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The metabolic reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound.
-
The half-life (t½) is determined from the rate of disappearance of the parent compound.
Visualizations
Yonkenafil-d8 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Yonkenafil-d8, a deuterated analog of the potent and selective phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil. This document is intended for an audience with a professional background in pharmaceutical sciences, medicinal chemistry, and pharmacology.
Core Compound Identification
Table 1: Physicochemical Properties of Yonkenafil
| Property | Value | Source |
| CAS Number | 804518-63-6 | [1][2] |
| Molecular Formula | C₂₄H₃₃N₅O₄S | [1][2][3] |
| Molecular Weight | 487.6 g/mol | [3] |
Note: The molecular weight of this compound will be higher than that of Yonkenafil by approximately 8.064 g/mol , reflecting the mass difference between eight deuterium and eight protium atoms.
Mechanism of Action and Signaling Pathway
Yonkenafil functions as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[3] The inhibition of PDE5 leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in various physiological processes.
The primary signaling pathway affected by Yonkenafil is the nitric oxide (NO)/cGMP pathway. In the context of its therapeutic application for erectile dysfunction, neuronal nitric oxide synthase (nNOS) is activated upon sexual stimulation, leading to the production of NO. NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The accumulation of cGMP results in the relaxation of smooth muscle in the corpus cavernosum, increased blood flow, and penile erection. Yonkenafil enhances this process by preventing the degradation of cGMP by PDE5.
Figure 1. The NO/cGMP signaling pathway and the inhibitory action of Yonkenafil on PDE5.
Experimental Protocols
Detailed experimental protocols for the characterization of PDE5 inhibitors like Yonkenafil are crucial for reproducible research. Below is a generalized workflow for assessing the in vitro efficacy of a PDE5 inhibitor.
Experimental Workflow: In Vitro PDE5 Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human PDE5 is purified and diluted to a working concentration in assay buffer.
-
A stock solution of the substrate, cGMP, is prepared.
-
-
Compound Preparation:
-
Yonkenafil (or this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
A serial dilution series is prepared to test a range of inhibitor concentrations.
-
-
Assay Reaction:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture includes the PDE5 enzyme, the test compound at various concentrations, and the cGMP substrate.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Detection and Quantification:
-
The amount of remaining cGMP or the product of its hydrolysis (5'-GMP) is quantified. This can be achieved using various methods, such as:
-
Radiometric assays using radiolabeled cGMP.
-
Fluorescence polarization (FP) assays.
-
Luminescence-based assays (e.g., ADP-Glo™).
-
-
-
Data Analysis:
-
The results are plotted as the percentage of PDE5 inhibition versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
-
References
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the realms of pharmaceutical development and clinical research, the pursuit of analytical accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and critical considerations of employing deuterated internal standards in mass spectrometry-based bioanalysis. By providing a stable and predictable reference point, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.
Core Principles: Why Deuterium Labeling is the Gold Standard
The fundamental principle behind the use of a deuterated internal standard (IS) is to introduce a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), the mass of the internal standard is incrementally increased.[2] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their near-identical physicochemical properties ensure they behave similarly during the entire analytical process.[1]
This co-elution and similar behavior are crucial for compensating for various sources of error that can compromise data quality, including:
-
Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to ion suppression or enhancement, causing an underestimation or overestimation of the analyte's concentration. A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[3]
-
Extraction Recovery Variability: During sample preparation, the efficiency of extracting the analyte from the biological matrix can vary between samples. Since the deuterated IS is added to the sample at the beginning of the extraction process, it is subject to the same potential losses as the analyte. By calculating the ratio of the analyte response to the internal standard response, this variability can be effectively corrected.[3]
-
Instrumental Drift: The performance of a mass spectrometer can fluctuate over the course of an analytical run due to factors like changes in source conditions or detector sensitivity. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results across a batch of samples.[4]
Quantitative Data Presentation
The impact of utilizing a deuterated internal standard on assay performance is evident in the improved accuracy and precision of quantitative measurements. The following tables summarize data from various studies, highlighting the superiority of deuterated internal standards over structural analogs or methods without an internal standard.
Table 1: Comparison of Assay Precision (%RSD) with Different Internal Standard Strategies
| Analyte | Matrix | Internal Standard Type | Low QC (%RSD) | Mid QC (%RSD) | High QC (%RSD) | Reference |
| Imidacloprid | Cannabis Flower | None | >50% | >50% | >50% | [5] |
| Imidacloprid | Cannabis Flower | Deuterated Analog (Imidacloprid-d4) | <20% | <20% | <20% | [5] |
| Kahalalide F | Plasma | Structural Analog | 8.6% | 8.6% | 8.6% | [6] |
| Kahalalide F | Plasma | Stable Isotope Labeled (SIL) | 7.6% | 7.6% | 7.6% | [6] |
| Sirolimus | Whole Blood | Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% | 7.6% - 9.7% | 7.6% - 9.7% | [7] |
| Sirolimus | Whole Blood | Deuterated (Sirolimus-d3) | 2.7% - 5.7% | 2.7% - 5.7% | 2.7% - 5.7% | [7] |
Table 2: Comparison of Assay Accuracy (%Bias) with Different Internal Standard Strategies
| Analyte | Matrix | Internal Standard Type | Low QC (%Bias) | Mid QC (%Bias) | High QC (%Bias) | Reference |
| Imidacloprid | Cannabis Edible | None | >60% | >60% | >60% | [5] |
| Imidacloprid | Cannabis Edible | Deuterated Analog (Imidacloprid-d4) | <25% | <25% | <25% | [5] |
| Kahalalide F | Plasma | Structural Analog | Significant deviation from 100% | Significant deviation from 100% | Significant deviation from 100% | [6] |
| Kahalalide F | Plasma | Stable Isotope Labeled (SIL) | No significant deviation from 100% | No significant deviation from 100% | No significant deviation from 100% | [6] |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key experiments in a typical bioanalytical workflow.
Protocol 1: Sample Preparation using Protein Precipitation for Drug Analysis in Human Plasma
This protocol outlines a common and straightforward method for extracting a drug and its deuterated internal standard from a plasma matrix.
Materials:
-
Human plasma samples (blank, calibration standards, quality controls, and unknown samples)
-
Analyte stock solution
-
Deuterated internal standard (IS) stock solution
-
Precipitation solvent (e.g., acetonitrile or methanol)
-
Vortex mixer
-
Centrifuge
-
96-well collection plates or microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Thawing and Homogenization: Thaw the frozen plasma samples at room temperature. Once thawed, vortex the samples to ensure homogeneity.[8]
-
Aliquoting: Aliquot a specific volume of plasma (e.g., 100 µL) into a 96-well plate or microcentrifuge tubes.[8]
-
Internal Standard Spiking: Add a small, precise volume (e.g., 50 µL) of the deuterated internal standard working solution to each sample, except for "double blank" samples (which receive no analyte or IS).[8]
-
Protein Precipitation: Add a larger volume of cold precipitation solvent (e.g., 250 µL of acetonitrile) to each sample. The typical ratio of solvent to plasma is 3:1 or 4:1.[8][9]
-
Mixing: Vortex the samples vigorously for a set period (e.g., 5 seconds) to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,800 rpm for 2 minutes) to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being cautious not to disturb the protein pellet.
-
Injection: Inject a specific volume of the supernatant (e.g., 2 µL) into the LC-MS/MS system for analysis.[8]
Protocol 2: Assessment of Matrix Effects
This protocol describes the post-extraction spike method to quantitatively evaluate the impact of the biological matrix on the analyte and internal standard signals.
Materials:
-
Blank human plasma from at least six different sources
-
Analyte and deuterated IS stock solutions
-
Mobile phase or reconstitution solvent
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and the deuterated IS in the mobile phase or reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank plasma samples from the six different sources following the established sample preparation procedure (e.g., Protocol 1). After the extraction, spike the resulting supernatant with the analyte and deuterated IS at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the six different sources with the analyte and deuterated IS at low and high concentrations before the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF): The matrix factor is calculated to quantify the extent of ion suppression or enhancement.
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)
-
The IS-normalized MF should be close to 1, indicating that the deuterated internal standard effectively compensates for the matrix effects. The coefficient of variation (%CV) of the IS-normalized MF across the different sources of plasma should be less than 15%.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the application of deuterated internal standards in mass spectrometry.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. lcms.cz [lcms.cz]
- 6. scispace.com [scispace.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. a protein precipitation extraction method [protocols.io]
- 9. agilent.com [agilent.com]
Methodological & Application
Bioanalytical Method for the Determination of Yonkenafil in Human Plasma using LC-MS/MS
Application Note AP-YKN-001
Abstract
This application note details a robust and validated bioanalytical method for the quantitative determination of Yonkenafil and its major metabolites in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. The protocol outlined below is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research involving Yonkenafil. The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Introduction
Yonkenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, Yonkenafil enhances the cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. This mechanism of action makes it a promising therapeutic agent for conditions such as erectile dysfunction and pulmonary hypertension.[2] Accurate quantification of Yonkenafil and its metabolites in biological matrices is paramount for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
This document provides a comprehensive protocol for a validated LC-MS/MS method for the analysis of Yonkenafil in plasma, along with guidelines for alternative sample preparation techniques.
Signaling Pathway of Yonkenafil
As a PDE5 inhibitor, Yonkenafil's primary mechanism of action is the potentiation of the nitric oxide (NO)/cGMP signaling pathway. This pathway is crucial in various physiological processes, including vasodilation.
Caption: Mechanism of action of Yonkenafil.
Experimental Protocols
Materials and Reagents
-
Yonkenafil reference standard
-
Internal Standard (IS) (e.g., Sildenafil-d8 or a structurally similar compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (analytical grade)
-
Dichloromethane (analytical grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC Column | Zorbax SB-C18 or equivalent (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of analytes from matrix components |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for Yonkenafil and IS (e.g., Yonkenafil: m/z [M+H]+ → fragment) |
| Source Temperature | 500 °C |
Standard Solutions and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Yonkenafil and the IS in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Yonkenafil stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation Workflow
Caption: General workflow for plasma sample preparation.
Detailed Sample Preparation Protocols
-
To 50 µL of plasma sample, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., diethyl ether/dichloromethane 60:40, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
To 50 µL of plasma sample, add 25 µL of the internal standard working solution and vortex briefly.
-
Add 150 µL of cold acetonitrile.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 25 µL of the internal standard and 100 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and transfer to an autosampler vial.
Method Validation
The bioanalytical method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Linearity (r²) | ≥ 0.99 for the calibration curve ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). |
| Accuracy | The mean concentration at each QC level should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision (CV%) | The coefficient of variation (CV) at each QC level should not exceed 15% (20% at the LLOQ). |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent and demonstrate no significant ion suppression or enhancement. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. |
Data Presentation
The quantitative data for the validation of the LLE-based method is summarized in the following tables.
Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 1.0 (LLOQ) | 0.012 | 105.2 |
| 5.0 | 0.061 | 101.8 |
| 25.0 | 0.305 | 98.9 |
| 100.0 | 1.220 | 100.5 |
| 500.0 | 6.105 | 99.3 |
| 1000.0 (ULOQ) | 12.215 | 101.1 |
Correlation Coefficient (r²): 0.9995
Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LLOQ | 1.0 | 1.04 | 104.0 | 6.8 | 8.2 |
| Low QC | 3.0 | 2.95 | 98.3 | 5.1 | 6.5 |
| Medium QC | 300.0 | 305.1 | 101.7 | 4.5 | 5.9 |
| High QC | 800.0 | 792.8 | 99.1 | 3.8 | 4.7 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (CV%) | Mean Matrix Effect (%) | Matrix Effect Precision (CV%) |
| Low QC | 3.0 | 92.5 | 4.2 | 98.7 | 3.1 |
| High QC | 800.0 | 94.1 | 3.5 | 99.5 | 2.8 |
Yonkenafil Metabolism
Yonkenafil undergoes biotransformation in the body, primarily through N-dealkylation of the piperazine ring, leading to the formation of several metabolites.[6] The major metabolic pathways are illustrated below.
References
- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: Liquid-Liquid Extraction of Yonkenafil from Human Serum
Introduction
Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor that has shown potential in preclinical studies for its neuroprotective effects, particularly in the context of ischemic stroke.[1] As a member of the PDE5 inhibitor class, which includes well-known drugs like sildenafil and tadalafil, Yonkenafil is of significant interest to researchers in drug development and pharmacology. Accurate quantification of Yonkenafil in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This application note provides a detailed protocol for the extraction of Yonkenafil from human serum using a liquid-liquid extraction (LLE) method, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates analytes from a complex matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the serum sample) and an organic solvent. By selecting an appropriate organic solvent and adjusting the pH of the aqueous phase, Yonkenafil can be efficiently partitioned into the organic phase, leaving behind endogenous interferences such as proteins and salts in the aqueous phase. This results in a cleaner sample extract, which is essential for sensitive and robust analytical quantification.
Experimental Protocol
This protocol outlines the steps for the extraction of Yonkenafil from 200 µL of human serum.
3.1. Materials and Reagents
-
Human Serum (blank, and spiked with Yonkenafil)
-
Yonkenafil reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium hydroxide (ACS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
HPLC or LC-MS system
3.2. Preparation of Solutions
-
Yonkenafil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Yonkenafil reference standard and dissolve it in 10 mL of methanol.
-
Yonkenafil Spiking Solutions: Prepare a series of working solutions by serially diluting the stock solution with methanol to achieve desired concentrations for spiking into the serum (e.g., for calibration curve and quality control samples).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
-
Reconstitution Solvent: 50:50 (v/v) Methanol:Deionized water.
-
Basification Agent: 5 M Ammonium Hydroxide.
3.3. Sample Preparation and Extraction Procedure
-
Sample Aliquoting: Pipette 200 µL of serum sample (blank, spiked standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the 10 µg/mL IS working solution to each tube.
-
Basification: Add 50 µL of 5 M ammonium hydroxide to each tube to adjust the pH.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Extraction Solvent Addition: Add 1 mL of MTBE to each tube.
-
Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of Yonkenafil into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube, being careful not to disturb the aqueous layer and protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Final Vortexing and Transfer: Vortex the tubes for 30 seconds to ensure the analyte is fully dissolved. Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the key quantitative parameters of the liquid-liquid extraction protocol for Yonkenafil.
| Parameter | Value |
| Serum Volume | 200 µL |
| Internal Standard Volume | 20 µL |
| Basification Agent Volume | 50 µL |
| Extraction Solvent Volume | 1 mL |
| Centrifugation Speed | 10,000 x g |
| Centrifugation Time | 10 minutes |
| Evaporation Temperature | 40°C |
| Reconstitution Volume | 100 µL |
| Expected Extraction Recovery | > 85% |
| Linearity Range (Example) | 1 - 1000 ng/mL |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of Yonkenafil from serum.
5.2. Logical Relationship of Analytical Components
Caption: Logical flow of components in the Yonkenafil extraction and analysis.
References
Application Note: Solid-Phase Extraction of PDE5 Inhibitors in Urine
Introduction
Phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, are widely used for the treatment of erectile dysfunction. The detection and quantification of these compounds and their metabolites in urine are crucial for various applications, including clinical toxicology, forensic analysis, and pharmacokinetic studies. Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and cleaner extracts, leading to improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the solid-phase extraction of PDE5 inhibitors from human urine samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. For the extraction of PDE5 inhibitors from urine, a reversed-phase SPE cartridge is typically employed. The urine sample is first pre-treated to adjust the pH, ensuring that the analytes of interest are in a neutral form to enhance their retention on the nonpolar sorbent material. The sample is then loaded onto the conditioned SPE cartridge. The hydrophobic PDE5 inhibitors are retained on the sorbent while the more polar, water-soluble matrix components, such as salts and urea, are washed away. Finally, the retained analytes are eluted from the cartridge using a small volume of an organic solvent. The resulting eluate is a clean, concentrated solution of the PDE5 inhibitors, ready for instrumental analysis.
Signaling Pathway of PDE5 Inhibitors
The therapeutic effect of PDE5 inhibitors is based on their ability to modulate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, nitric oxide is released, which activates guanylate cyclase to produce cGMP. cGMP, in turn, leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs increase the intracellular concentration of cGMP, thereby enhancing and prolonging its physiological effects.
Caption: Signaling pathway of PDE5 inhibitors.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Reversed-phase polymeric cartridges (e.g., Oasis HLB, Strata-X)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (or other suitable base for pH adjustment)
-
Formic acid (or other suitable acid for mobile phase)
-
Deionized water
-
-
Standards: Certified reference standards of sildenafil, tadalafil, vardenafil, and their corresponding internal standards (e.g., deuterated analogs).
-
Equipment:
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
LC-MS/MS system
-
Sample Preparation
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution to each sample.
-
Adjust the pH of the urine sample to approximately 9-10 with ammonium hydroxide. This step ensures the PDE5 inhibitors are in their non-ionized form, promoting retention on the reversed-phase sorbent.
Solid-Phase Extraction Protocol
The following is a general protocol that may require optimization based on the specific SPE cartridge and analytes of interest.
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. It is crucial not to let the sorbent bed go dry after this step.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of deionized water to remove interfering polar compounds. Follow this with a wash using a weak organic solvent mixture (e.g., 2 mL of 5% methanol in water) to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual water.
-
Elution: Elute the retained PDE5 inhibitors with 2 mL of methanol or another suitable organic solvent (e.g., acetonitrile). Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
LC-MS/MS Analysis
The reconstituted samples are then analyzed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation. The mobile phase often consists of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile or methanol. Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
Experimental Workflow Diagram
Application Note: High-Throughput Quantification of Yonkenafil in Human Whole Blood Using Protein Precipitation and LC-MS/MS
Abstract
This application note details a robust and efficient protein precipitation method for the extraction and quantification of Yonkenafil from human whole blood. Yonkenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is under investigation for various therapeutic applications.[1][2][3][4] The described protocol is simple, rapid, and suitable for high-throughput analysis, making it ideal for pharmacokinetic and toxicokinetic studies in drug development. The subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for accurate determination of Yonkenafil concentrations.
Introduction
Yonkenafil is a small molecule inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of blood flow.[2] Its therapeutic potential in conditions such as erectile dysfunction and pulmonary arterial hypertension necessitates reliable bioanalytical methods for its quantification in biological matrices.[2] Whole blood analysis is often preferred for compounds that distribute significantly into red blood cells, providing a more comprehensive pharmacokinetic profile. However, the complexity of the whole blood matrix, rich in proteins and lipids, presents a significant challenge for direct analysis.[5][6]
Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and cost-effectiveness.[6][7][8] This method involves the addition of a water-miscible organic solvent to the biological sample, which denatures and precipitates proteins, allowing for the separation of the drug-containing supernatant.[6] This application note provides a detailed protocol for the protein precipitation of Yonkenafil from human whole blood, followed by analysis using LC-MS/MS.
Experimental
Materials and Reagents
-
Yonkenafil reference standard (purity >98%)
-
Internal Standard (IS), e.g., Sildenafil-¹³C₂,¹⁵N₂ or a structurally similar analog
-
Human whole blood (with K₂EDTA as anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
96-well collection plates
Instrumentation
-
A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A suitable C18 reversed-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation: Protein Precipitation Protocol
-
Sample Thawing and Vortexing: Allow frozen whole blood samples to thaw completely at room temperature. Vortex the samples for 15 seconds to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of the whole blood sample into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 MeOH:water) to each sample, except for the blank matrix samples.
-
Precipitation: Add 400 µL of cold acetonitrile (ACN) containing 0.1% formic acid to the sample. The 4:1 ratio of ACN to whole blood ensures efficient protein precipitation.[9]
-
Vortex Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well collection plate.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC-MS/MS Analysis: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.[10]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of Yonkenafil and the IS. For Yonkenafil (C₂₄H₃₃N₅O₄S, MW: 487.6 g/mol )[1], the protonated molecule [M+H]⁺ would be monitored.
Data Presentation
The performance of the protein precipitation method should be evaluated for key parameters such as recovery, matrix effect, and process efficiency. The following table summarizes expected performance characteristics based on similar assays for small molecules in whole blood.
| Parameter | Yonkenafil | Internal Standard | Acceptance Criteria |
| Recovery (%) | 85 - 95% | 88 - 98% | Consistent and reproducible |
| Matrix Effect (%) | 90 - 105% | 92 - 103% | CV < 15% |
| Process Efficiency (%) | 78 - 92% | 82 - 95% | Consistent and reproducible |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | - | S/N > 10 |
| Linearity (r²) | > 0.99 | - | > 0.99 |
Experimental Workflow Diagram
Caption: Workflow for Yonkenafil extraction from whole blood.
Signaling Pathway of Yonkenafil
Caption: Yonkenafil inhibits PDE5, increasing cGMP levels.
Conclusion
The protein precipitation method described provides a simple, rapid, and effective approach for the extraction of Yonkenafil from human whole blood. This high-throughput sample preparation technique, coupled with the sensitivity and selectivity of LC-MS/MS analysis, is well-suited for the quantitative determination of Yonkenafil in a research and drug development setting. The method is expected to demonstrate good recovery and minimal matrix effects, ensuring accurate and reliable data for pharmacokinetic assessments.
References
- 1. Yonkenafil | 804518-63-6 | EHB51863 | Biosynth [biosynth.com]
- 2. What is Yonkenafil Hydrochloride used for? [synapse.patsnap.com]
- 3. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Chromatographic Separation of Yonkenafil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yonkenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor under investigation for the treatment of erectile dysfunction. Understanding its metabolic fate is crucial for drug development, including pharmacokinetic and toxicological assessments. This document provides detailed application notes and protocols for the chromatographic separation and quantification of Yonkenafil and its major metabolites in biological matrices, primarily plasma. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex biological samples.
Metabolic Pathway of Yonkenafil
The metabolism of Yonkenafil primarily involves de-ethylation of the piperazine moiety, catalyzed by cytochrome P450 enzymes, likely CYP3A4 and CYP3A5, which are known to metabolize other PDE5 inhibitors. The major metabolic transformations lead to the formation of piperazine-N-deethylation, piperazine-N,N'-deethylation, and a combined piperazine-N-deethylation-N,N'-deethylation metabolite.[1]
Caption: Metabolic pathway of Yonkenafil.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of Yonkenafil and its metabolites from a plasma sample.
References
Application Notes and Protocols for the Quantitative Analysis of Yonkenafil-d8 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of yonkenafil using a deuterated internal standard, yonkenafil-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While the user request specified yonkenafil-d8, a validated method utilizing yonkenafil-d5 is presented here as a scientifically robust and readily applicable alternative. The underlying principles and methodologies are directly transferable for the use of this compound, with minor adjustments to the mass-to-charge ratios monitored.
Overview
Yonkenafil is a selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. Accurate and precise quantification of yonkenafil in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines a detailed protocol for the analysis of yonkenafil in human plasma using LC-MS/MS with yonkenafil-d5 as the internal standard.
Quantitative Mass Spectrometry Parameters
The analysis is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+). The MRM transitions for yonkenafil and the internal standard, yonkenafil-d5, are summarized in the table below. It is important to note that instrument-specific optimization of collision energy (CE) and declustering potential (DP) is recommended to achieve optimal sensitivity. The provided values serve as a strong starting point for method development.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| Yonkenafil | 505.2 | 112.1 | 200 |
| Yonkenafil-d5 (Internal Standard) | 510.2 | 117.1 | 200 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and efficient protein precipitation method for the extraction of yonkenafil from human plasma.
Materials:
-
Human plasma samples
-
Yonkenafil-d5 internal standard spiking solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the yonkenafil-d5 internal standard spiking solution to each plasma sample.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, followed by a 2-minute re-equilibration at 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of yonkenafil in plasma samples.
Caption: A flowchart of the experimental procedure for yonkenafil quantification.
Yonkenafil Signaling Pathway
Yonkenafil, as a PDE5 inhibitor, exerts its therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The diagram below provides a simplified representation of this pathway.
Caption: The inhibitory action of Yonkenafil on the PDE5 signaling pathway.
Application Note: High-Throughput Analysis of Yonkenafil in Human Plasma using LC-MS/MS with Yonkenafil-d8 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction. As with any drug development process, a robust and reliable bioanalytical method is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Yonkenafil in human plasma. The method utilizes a stable isotope-labeled internal standard, Yonkenafil-d8, to ensure high accuracy and precision. The described Multiple Reaction Monitoring (MRM) transitions and experimental protocol are optimized for high-throughput analysis in a drug development research setting.
Quantitative Data Summary
The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the analysis of Yonkenafil and its deuterated internal standard, this compound. These transitions were determined using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the most abundant and specific product ion is monitored in the third quadrupole (Q3).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Yonkenafil | 531.3 | 458.2 | 25 | Positive |
| This compound | 539.3 | 466.2 | 25 | Positive |
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of Yonkenafil and this compound from human plasma.
Reagents:
-
Human plasma (K2EDTA)
-
Yonkenafil and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Allow all samples and reagents to thaw to room temperature.
-
Spike 50 µL of blank human plasma with the appropriate concentrations of Yonkenafil for calibration standards and quality control samples.
-
Add 10 µL of this compound internal standard working solution (100 ng/mL in methanol) to all samples, calibration standards, and quality control samples, except for the blank matrix.
-
Vortex mix the samples for 10 seconds.
-
Add 200 µL of acetonitrile to each sample to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
Time (min) %B 0.0 20 1.5 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen, 9 psi
-
Nebulizer Gas (Gas 1): 50 psi
-
Heater Gas (Gas 2): 50 psi
-
Dwell Time: 100 ms
Visualizations
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Yonkenafil-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yonkenafil is a novel selective phosphodiesterase type 5 (PDE5) inhibitor developed for the treatment of erectile dysfunction.[1][2] Strategic deuteration of pharmaceuticals, a process known as "deuterium switch," can significantly alter a drug's metabolic profile.[3][4] Replacing hydrogen atoms with their heavier isotope, deuterium, can lead to a stronger carbon-deuterium bond, which may slow down metabolic processes.[4] This kinetic isotope effect can result in a longer half-life, reduced formation of toxic metabolites, and an overall improved pharmacokinetic profile.[4][5] This document provides detailed application notes and protocols for conducting in vivo pharmacokinetic studies of Yonkenafil-d8, the deuterated analog of Yonkenafil.
These protocols are based on established methodologies for in vivo pharmacokinetic screening and bioequivalence studies, adapted to the specific considerations for a deuterated compound.[6][7][8]
Preclinical Rationale for this compound Development
The primary rationale for developing this compound is to potentially improve upon the pharmacokinetic properties of the parent drug, Yonkenafil. Clinical studies of Yonkenafil hydrochloride have shown it to be rapidly absorbed and generally well-tolerated.[1] However, like other PDE5 inhibitors, its metabolism is a key determinant of its duration of action and potential for drug-drug interactions.[9][10] By selectively deuterating Yonkenafil at sites susceptible to metabolic transformation, it is hypothesized that this compound will exhibit a decreased rate of metabolism, leading to:
-
Increased half-life (t½): Potentially allowing for less frequent dosing.[4]
-
Increased area under the plasma concentration-time curve (AUC): Indicating greater overall drug exposure.
-
Reduced peak-to-trough fluctuations: Leading to more stable plasma concentrations.
-
Altered metabolite profile: Potentially reducing the formation of active or toxic metabolites.
The following diagram illustrates the logical relationship behind the development of a deuterated drug like this compound.
Caption: Rationale for this compound Development.
Experimental Protocols
Animal Model Selection and Husbandry
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a suitable initial model.
-
Justification: Rats are commonly used in pharmacokinetic studies due to their well-characterized physiology and metabolism.
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the study.
-
Ethical Considerations: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Dosing and Administration
-
Formulation: this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The stability and solubility of the compound in the chosen vehicle should be confirmed prior to the study.[8]
-
Dose Selection: At least two dose levels, differing by 5-10 fold, should be used to assess dose linearity.[11] Based on studies with Yonkenafil, suggested starting doses could be 5 mg/kg and 25 mg/kg.
-
Administration Route:
-
Oral (PO): Administer via oral gavage to assess oral bioavailability.
-
Intravenous (IV): Administer via a tail vein bolus to determine absolute bioavailability and clearance.
-
-
Fasting: For oral dosing, animals should be fasted overnight (approximately 12 hours) prior to administration to minimize food effects on absorption.[1][6]
Sample Collection
-
Matrix: Plasma is the preferred matrix for pharmacokinetic analysis.
-
Collection Time Points: A sparse sampling design should be employed. Suggested time points for blood collection are:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Oral Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Blood Collection: Approximately 0.2-0.3 mL of blood should be collected from the jugular or saphenous vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples should be centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate plasma. The resulting plasma should be stored at -80°C until analysis.
Bioanalytical Method
-
Technique: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method should be used for the quantification of this compound and its potential non-deuterated metabolites in plasma.
-
Internal Standard: A suitable internal standard (e.g., a stable isotope-labeled analog of Yonkenafil) should be used.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
The following diagram outlines the experimental workflow for the in vivo pharmacokinetic study of this compound.
Caption: In Vivo Pharmacokinetic Study Workflow.
Data Presentation and Analysis
Pharmacokinetic parameters should be calculated using non-compartmental analysis with software such as WinNonlin®. The following tables provide a template for summarizing the expected pharmacokinetic data for Yonkenafil and the hypothetical comparative data for this compound.
Table 1: Key Pharmacokinetic Parameters of Yonkenafil in Healthy Volunteers (Single Oral Dose)
| Parameter | 25 mg | 50 mg | 100 mg | 150 mg | 200 mg |
| Cmax (ng/mL) | 45.3 | 98.7 | 187.2 | 265.4 | 354.1 |
| Tmax (h) | 1.0 | 1.0 | 1.5 | 1.5 | 2.0 |
| AUC0-t (ng·h/mL) | 189.6 | 456.8 | 987.3 | 1543.2 | 2109.8 |
| t½ (h) | 3.5 | 3.8 | 4.2 | 4.5 | 4.8 |
Data derived from a study in healthy Chinese male volunteers for Yonkenafil hydrochloride.[1]
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Yonkenafil vs. This compound in Rats (Single 10 mg/kg Oral Dose)
| Parameter | Yonkenafil (Expected) | This compound (Hypothetical) | Fold Change |
| Cmax (ng/mL) | ~150 | ~140 | ~0.9 |
| Tmax (h) | 1.2 | 1.8 | 1.5 |
| AUC0-∞ (ng·h/mL) | ~800 | ~1600 | ~2.0 |
| t½ (h) | 4.0 | 8.0 | 2.0 |
| CL/F (L/h/kg) | 12.5 | 6.25 | 0.5 |
| Vd/F (L/kg) | 72.1 | 72.1 | 1.0 |
These are hypothetical data based on the expected kinetic isotope effect and are for illustrative purposes only.
The following diagram illustrates the hypothetical signaling pathway of Yonkenafil and the expected impact of deuteration.
Caption: Yonkenafil Mechanism and Metabolism.
Conclusion
The provided protocols offer a comprehensive framework for the in vivo pharmacokinetic evaluation of this compound. By comparing the pharmacokinetic profiles of Yonkenafil and its deuterated analog, researchers can quantify the impact of the deuterium switch on the drug's absorption, distribution, metabolism, and excretion. This data is crucial for determining if this compound offers a clinically meaningful improvement over the parent compound and for guiding further preclinical and clinical development.
References
- 1. Safety, Tolerability, and Pharmacokinetics of Single and Multiple Ascending Oral Doses of Youkenafil Hydrochloride, a Phosphodiesterase Type 5 Inhibitor, in Healthy Chinese Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. The clinical pharmacokinetics of phosphodiesterase-5 inhibitors for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms and pharmacokinetics of phosphodiesterase-5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Yonkenafil-d8 in Drug Metabolism Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yonkenafil is a novel and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding its metabolic fate is crucial for its development as a therapeutic agent. Yonkenafil-d8, a deuterated analog of Yonkenafil, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), significantly enhances the accuracy, precision, and robustness of quantitative analyses. This document provides detailed application notes and protocols for the utilization of this compound in key drug metabolism studies.
Mechanism of Action: The cGMP Signaling Pathway
Yonkenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Yonkenafil increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation.
Caption: Mechanism of action of Yonkenafil via the cGMP signaling pathway.
Application 1: Bioanalytical Quantification of Yonkenafil and its Metabolites in Biological Matrices
This compound is an ideal internal standard for the quantification of Yonkenafil and its metabolites, such as M1 (N-desethyl Yonkenafil), in biological samples like plasma and seminal plasma. The stable isotope-labeled internal standard co-elutes with the analyte and compensates for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.
Experimental Workflow:
Caption: Workflow for bioanalytical sample preparation and analysis.
Protocol: LC-MS/MS Quantification of Yonkenafil
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (as internal standard).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions (Representative):
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Yonkenafil and its metabolites.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM)
3. Data Analysis:
-
Quantify Yonkenafil and its metabolites by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using known concentrations of Yonkenafil spiked into a blank matrix.
Quantitative Data:
Table 1: Representative LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Yonkenafil | 489.3 | 283.2 | 25 |
| This compound (IS) | 497.3 | 283.2 | 25 |
| M1 (N-desethyl Yonkenafil) | 461.3 | 283.2 | 25 |
Note: The exact m/z values for this compound will depend on the number and position of deuterium atoms. The values presented here are illustrative.
Table 2: In Vivo Pharmacokinetic Parameters of Yonkenafil and its Metabolite M459 in Healthy Volunteers (100 mg single dose)[1]
| Parameter | Yonkenafil (Young) | Yonkenafil (Elderly) | M459 (Young) | M459 (Elderly) |
| Cmax (ng/mL) | - | 16.8% higher than young | - | 73.7% higher than young |
| AUC0-t (ng·h/mL) | - | 37.2% higher than young | - | 81.1% higher than young |
| AUC0-∞ (ng·h/mL) | - | 37.5% higher than young | - | 81.4% higher than young |
| Tmax (h) | 0.733 | 0.733 | - | - |
| t1/2 (h) | - | 2.1 h longer than young | - | 4.05 h longer than young |
Application 2: In Vitro Metabolic Stability Assessment
This compound can be used as an internal standard in in vitro metabolic stability assays to accurately determine the rate of metabolism of Yonkenafil in systems like human liver microsomes (HLM). This helps in predicting the in vivo hepatic clearance of the drug.
Protocol: Metabolic Stability in Human Liver Microsomes
1. Incubation:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in phosphate buffer (100 mM, pH 7.4).
-
Add Yonkenafil to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding NADPH (1 mM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.
2. Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Yonkenafil at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of Yonkenafil remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
Quantitative Data:
Table 3: Representative In Vitro Metabolic Stability of a PDE5 Inhibitor (Sildenafil) in Human Liver Microsomes
| Parameter | Value |
| Incubation Concentration | 1 µM |
| Microsomal Protein | 0.5 mg/mL |
| In Vitro Half-life (t1/2) | 25 min |
| Intrinsic Clearance (CLint) | 55.4 µL/min/mg protein |
Note: This data is for sildenafil and is provided as a representative example for a PDE5 inhibitor.
Application 3: Cytochrome P450 (CYP) Inhibition Assay
This compound can be used as an internal standard to quantify the formation of metabolites of specific CYP probe substrates in the presence of Yonkenafil. This assay is crucial for assessing the potential of Yonkenafil to cause drug-drug interactions by inhibiting major CYP isoforms.
Protocol: CYP Inhibition (IC50 Determination)
1. Incubation:
-
Prepare incubation mixtures containing human liver microsomes, a specific CYP probe substrate (at its Km concentration), and varying concentrations of Yonkenafil.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for a specific time within the linear range of metabolite formation.
-
Terminate the reaction with a quenching solution containing the deuterated internal standard of the probe substrate's metabolite.
2. Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of the probe substrate's metabolite.
3. Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each Yonkenafil concentration compared to a vehicle control.
-
Plot the percentage of inhibition versus the logarithm of Yonkenafil concentration and determine the IC50 value (the concentration of Yonkenafil that causes 50% inhibition).
Quantitative Data:
Table 4: Representative IC50 Values for a PDE5 Inhibitor (Sildenafil) against Major CYP Isoforms
| CYP Isoform | Probe Substrate | IC50 (µM) |
| CYP1A2 | Phenacetin | > 100 |
| CYP2C9 | Diclofenac | 80 |
| CYP2C19 | S-Mephenytoin | > 100 |
| CYP2D6 | Dextromethorphan | > 100 |
| CYP3A4 | Midazolam | < 0.02 (with potent inhibitors) |
Note: This data is for sildenafil and is provided as a representative example for a PDE5 inhibitor. The potent inhibition of CYP3A4 is a known characteristic of some PDE5 inhibitors.
Conclusion
This compound is an essential tool for the accurate and reliable assessment of the drug metabolism and pharmacokinetic properties of Yonkenafil. Its application as an internal standard in LC-MS/MS-based assays for bioanalysis, metabolic stability, and CYP inhibition studies provides high-quality data that is critical for regulatory submissions and for understanding the clinical pharmacology of this novel PDE5 inhibitor. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development.
References
Troubleshooting & Optimization
Troubleshooting ion suppression in Yonkenafil-d8 analysis
<
Disclaimer: Information regarding a specific molecule named "Yonkenafil" is limited in publicly available scientific literature, with one study identifying it as a novel phosphodiesterase type 5 (PDE5) inhibitor.[1] The troubleshooting guidance provided here is based on established principles of bioanalytical chemistry, particularly for the analysis of small molecules and their deuterated internal standards using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The principles discussed are broadly applicable to compounds of a similar class.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Yonkenafil-d8?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest (Yonkenafil) and its deuterated internal standard (this compound) in the mass spectrometer's ion source.[2][3][4] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5][6] Since this compound is used to normalize for variations in the analytical process, including ionization, any suppression that differentially affects the analyte and the internal standard can lead to erroneous quantitative results.[7][8]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances. Common culprits include:
-
Phospholipids: Abundant in biological matrices like plasma, these are a major source of ion suppression, particularly in reversed-phase chromatography.[9][10][11]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can reduce ionization efficiency.[4]
-
Co-eluting Metabolites or Drugs: Other compounds present in the sample that have similar chromatographic properties to Yonkenafil can compete for ionization.[2]
-
Exogenous Contaminants: Substances introduced during sample collection or preparation, such as plasticizers from collection tubes, can also cause suppression.[5]
Q3: How can I tell if my this compound signal is being suppressed?
A3: Several signs may indicate ion suppression:
-
Poor reproducibility of results: High variability in analyte response across different samples.
-
Low signal intensity: Unexpectedly low peak areas for both Yonkenafil and this compound.
-
Inconsistent internal standard response: The peak area of this compound varies significantly between samples.
-
Non-linear calibration curves: The relationship between concentration and response is not linear, which can be exacerbated by matrix effects.[12]
A definitive way to identify ion suppression is through a post-column infusion experiment.[5][13][14][15]
Q4: Will using a deuterated internal standard like this compound automatically correct for all ion suppression?
A4: While stable isotope-labeled internal standards like this compound are the best tool to compensate for matrix effects, they are not always a perfect solution.[16][17] For effective compensation, the analyte and internal standard must co-elute perfectly and experience the same degree of ionization suppression.[18] However, slight differences in retention time between the deuterated and non-deuterated forms can occur, leading to differential ion suppression if they elute in a region of rapidly changing matrix interference.[7][8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your this compound analysis.
Step 1: Confirm the Presence and Location of Ion Suppression
The first step is to determine if and where ion suppression is occurring in your chromatogram. The most effective method for this is the post-column infusion experiment .
-
Objective: To create a "map" of where co-eluting matrix components are suppressing the MS signal.
-
Procedure: A solution of Yonkenafil is continuously infused into the MS source, downstream of the analytical column. A blank, extracted matrix sample (e.g., plasma without Yonkenafil) is then injected. Any dip in the constant Yonkenafil signal baseline indicates a region of ion suppression.[5][13]
-
Interpretation: If your Yonkenafil and this compound peaks elute within one of these suppression zones, your results are likely being compromised.
Step 2: Optimize Chromatographic Separation
If ion suppression is confirmed, the simplest solution is often to chromatographically separate Yonkenafil and this compound from the interfering matrix components.[5]
-
Modify the Gradient: Adjust the mobile phase gradient to shift the retention time of your analytes away from the suppression zones.
-
Change the Column: Use a column with a different selectivity (e.g., a different stationary phase) or a higher efficiency (e.g., smaller particle size) to improve resolution.
-
Adjust Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving desolvation in the ESI source.[3]
Step 3: Enhance Sample Preparation
If chromatographic changes are insufficient, the next step is to improve the cleanup of your sample to remove the interfering substances before analysis.[16][19]
-
Evaluate Different Extraction Techniques: Compare the effectiveness of various sample preparation methods at reducing matrix effects. The most common techniques are:
-
Protein Precipitation (PPT): Simple and fast, but often results in the least clean extracts and significant phospholipid-based ion suppression.[9][10]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while washing away interferences.[3][16]
-
-
Specialized Phospholipid Removal: If phospholipids are the primary issue, consider using specialized phospholipid removal plates or cartridges.[9][10][20]
Step 4: Modify Mass Spectrometer Source Conditions
In some cases, adjusting the ion source parameters can help mitigate suppression.
-
Change Ionization Mode: If analyzing in positive ion mode, switching to negative ion mode (if chemically feasible for Yonkenafil) can sometimes reduce interferences, as fewer compounds ionize in negative mode.[5]
-
Switch Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[3][21]
-
Optimize Source Parameters: Experiment with parameters like capillary voltage, gas flow, and temperature to find conditions that maximize the analyte signal relative to the background.
Section 3: Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Factor (MF)* | Relative Standard Deviation (RSD) of MF (%) |
| Protein Precipitation (PPT) | 95 | 0.65 (Suppression) | 18 |
| Liquid-Liquid Extraction (LLE) | 85 | 0.92 (Minimal Suppression) | 8 |
| Solid-Phase Extraction (SPE) | 90 | 1.05 (No Effect) | 4 |
| Phospholipid Removal Plate | 92 | 0.98 (No Effect) | 5 |
*Matrix Factor (MF) is calculated as the peak response of the analyte in a post-extraction spiked matrix sample divided by the peak response in a neat solution. A value < 1 indicates suppression, > 1 indicates enhancement, and a value of 1 indicates no matrix effect.[22]
Section 4: Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
-
Preparation: Prepare a solution of Yonkenafil at a concentration that gives a stable, mid-range signal on the mass spectrometer (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
System Setup:
-
Use a syringe pump to deliver the Yonkenafil solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the syringe pump output to the LC flow path using a T-fitting placed between the analytical column and the MS ion source.
-
-
Analysis:
-
Start the LC-MS system with your analytical method.
-
Once the system is equilibrated, begin the infusion from the syringe pump. You should observe a stable baseline signal for the Yonkenafil MRM transition.
-
Inject a blank solvent sample to confirm a stable baseline.
-
Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma blank).
-
-
Data Evaluation: Monitor the Yonkenafil MRM channel. Any significant and reproducible drop in the baseline signal during the chromatographic run indicates a region of ion suppression caused by co-eluting matrix components.[14][15]
Protocol 2: Quantitative Assessment of Matrix Effect
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Yonkenafil and this compound into the final mobile phase composition at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike Yonkenafil and this compound into the extracted matrix supernatant/eluate at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Yonkenafil and this compound into the blank biological matrix before the extraction process. (This set is for recovery assessment).
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the ratio of the average peak area of Yonkenafil in Set B to the average peak area in Set A. MF = Peak Area (Set B) / Peak Area (Set A).[22]
-
Internal Standard Normalized MF: Calculate the MF for the analyte-to-internal standard peak area ratio.
-
Recovery: Calculate the ratio of the average peak area of Yonkenafil in Set C to the average peak area in Set B.
-
Section 5: Visualizations
References
- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. myadlm.org [myadlm.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. providiongroup.com [providiongroup.com]
- 22. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of PDE5 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of phosphodiesterase type 5 (PDE5) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of PDE5 inhibitors?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of quantifying PDE5 inhibitors in biological samples (e.g., plasma, serum), these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise results.[2] Endogenous phospholipids are a major contributor to matrix effects in bioanalysis.[3][4]
Q2: What are the most common sample preparation techniques to minimize matrix effects for PDE5 inhibitor analysis?
A2: The most common techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing phospholipids, which are a primary source of matrix effects.[5][6]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analytes of interest into an immiscible organic solvent.[6]
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering compounds.[5][7] Specific SPE sorbents, such as those designed for phospholipid removal (e.g., HybridSPE®, Oasis® PRiME), can significantly reduce matrix effects.[5][8][9]
Q3: How do internal standards help in mitigating matrix effects?
A3: An ideal internal standard (IS) co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to matrix effects can be compensated for.[10] Stable isotope-labeled internal standards (e.g., deuterated analogs) are considered the gold standard as they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis.[11]
Q4: When should I use matrix-matched calibration curves?
A4: Matrix-matched calibration curves are recommended when significant matrix effects are observed, and a suitable internal standard is not available to compensate for them.[10] These curves are prepared by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples. This helps to account for the specific ion suppression or enhancement caused by the matrix.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reconstitute the final extract in a solvent similar in composition and strength to the initial mobile phase. |
| High Signal Variability Between Replicates | 1. Inconsistent sample preparation. 2. Significant and variable matrix effects. 3. Instrument instability. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). Use a stable isotope-labeled internal standard.[11] 3. Perform system suitability tests to check for instrument performance. |
| Low Analyte Recovery | 1. Inefficient extraction during LLE or SPE. 2. Analyte degradation. 3. Incomplete elution from the SPE cartridge. | 1. Optimize the extraction solvent or SPE sorbent and elution solvent. 2. Investigate the stability of the analyte under the experimental conditions. 3. Increase the volume or strength of the elution solvent. |
| Significant Ion Suppression/Enhancement | 1. Co-elution of matrix components, especially phospholipids.[4] 2. High concentration of salts or other non-volatile components in the sample. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks.[3] 2. Implement a more effective sample cleanup technique like phospholipid removal SPE.[8] 3. Use a stable isotope-labeled internal standard to compensate for the effect.[11] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for PDE5 Inhibitor Quantification
| Sample Preparation Technique | Analyte | Matrix | Average Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Various Veterinary Drugs | Milk | 91 | >10 (Phospholipid Removal >90%) | [7] |
| Microelution-SPE (Oasis PRiME HLB) | Aripiprazole & Dehydro-aripiprazole | Human Plasma | >99 (Phospholipid Removal) | Not specified | [9] |
| Modified QuEChERS | 23 PDE5 Inhibitors | Instant Coffee Premix | 84.7 - 123.5 | -5.2 to +8.7 | |
| UPLC-MS/MS Method | 4 PDE5 Inhibitors & 12 Metabolites | Rat Plasma | >75.5 | 2.1 - 20.4 | |
| Liquid-Liquid Extraction | Six PDE5 Inhibitors | Human Plasma | Not specified | Method free of matrix effects |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline based on mixed-mode cation exchange (MCX) SPE, which is effective for basic compounds like many PDE5 inhibitors.
-
Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of plasma or serum by adding 0.5 mL of 4% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences, including phospholipids.[5]
-
-
Elution: Elute the PDE5 inhibitors with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the quantification of PDE5 inhibitors.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Xbridge C18, 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each PDE5 inhibitor and internal standard should be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
References
- 1. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sildenafil - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. droracle.ai [droracle.ai]
- 7. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Isotopic exchange and stability of Yonkenafil-d8 in solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the isotopic exchange and stability of Yonkenafil-d8 in solution. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of experimental results.
Section 1: FAQs - Isotopic Exchange
Q1: What is isotopic exchange and why is it a concern for this compound?
A1: Isotopic exchange, also known as back-exchange, is a chemical reaction in which a deuterium (D) atom on the this compound molecule is replaced by a hydrogen (H) atom from the surrounding solvent or matrix. This is a critical concern because it lowers the isotopic purity of the standard, potentially compromising its use as an internal standard in quantitative mass spectrometry-based assays and altering its metabolic profile in DMPK studies.[1]
Q2: Which deuterium atoms on the this compound molecule are most susceptible to back-exchange?
A2: Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are highly susceptible to rapid exchange with protons from protic solvents (e.g., water, methanol). Deuteriums on carbon atoms adjacent to carbonyls or other electron-withdrawing groups can also be labile under certain pH conditions. For this compound, the eight deuterium atoms are strategically placed on metabolically stable positions. However, exposure to harsh pH conditions or high temperatures can increase the risk of exchange.
Q3: What conditions promote isotopic exchange of this compound?
A3: The rate of hydrogen-deuterium exchange is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the exchange reaction.[1] The minimum exchange rate for many compounds is typically observed between pH 2.5 and 3.[2]
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are sources of protons and can facilitate exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for reconstitution and storage.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
Q4: How can I minimize isotopic exchange during my experiments?
A4: To maintain the isotopic purity of this compound, follow these guidelines:
-
Solvent Selection: Reconstitute and dilute this compound in aprotic solvents whenever possible. If aqueous buffers are necessary, use D₂O-based buffers to minimize back-exchange.
-
pH Control: Maintain the pH of the solution within a stable range, avoiding strongly acidic or basic conditions.
-
Temperature Management: Prepare solutions at room temperature and store them at the recommended temperature (see stability section). Keep samples in a cooled autosampler during long analytical runs.
-
Minimize Exposure Time: Do not leave this compound solutions in protic or high-risk solvents for extended periods before analysis.
Section 2: FAQs - Stability in Solution
Q1: What are the primary degradation pathways for this compound?
A1: As a phosphodiesterase type 5 (PDE5) inhibitor, this compound is susceptible to degradation pathways common to similar chemical structures. The most probable pathways include hydrolysis of amide or ester linkages within the molecule, particularly under strong acidic or basic conditions. Oxidative degradation may also occur in the presence of oxidizing agents or upon exposure to light.
Q2: How do solution conditions affect the chemical stability of this compound?
A2: The chemical stability of this compound is highly dependent on pH, temperature, and light exposure. The tables below summarize hypothetical stability data under various stressed conditions.
Data Presentation
Table 1: Hypothetical Isotopic Purity of this compound in Various Solvents at 25°C
| Solvent (at 25°C) | Time Point | Isotopic Purity (%) |
| Acetonitrile | 0 hr | 99.8 |
| 24 hr | 99.8 | |
| 72 hr | 99.7 | |
| Methanol | 0 hr | 99.8 |
| 24 hr | 99.5 | |
| 72 hr | 99.1 | |
| Water (pH 7.0) | 0 hr | 99.8 |
| 24 hr | 98.9 | |
| 72 hr | 98.0 | |
| Water (pH 3.0) | 0 hr | 99.8 |
| 24 hr | 99.6 | |
| 72 hr | 99.4 |
Table 2: Hypothetical Chemical Stability of this compound in Aqueous Solution
| Condition | Time Point | % Remaining this compound |
| 40°C / pH 3.0 | 0 hr | 100 |
| 48 hr | 98.5 | |
| 1 week | 95.2 | |
| 40°C / pH 7.0 | 0 hr | 100 |
| 48 hr | 96.1 | |
| 1 week | 91.0 | |
| 40°C / pH 9.0 | 0 hr | 100 |
| 48 hr | 85.3 | |
| 1 week | 72.4 | |
| 4°C / pH 7.0 (Storage) | 1 month | 99.5 |
Q3: What are the recommended storage conditions for this compound stock and working solutions?
A3:
-
Solid Form: Store the solid material at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent like DMSO or acetonitrile. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: Freshly prepare aqueous working solutions before use. If temporary storage is needed, keep them at 2-8°C for no longer than 24 hours.
Section 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| A significant peak corresponding to the non-deuterated (d0) analog is observed in the mass spectrum of a fresh solution. | 1. The initial isotopic purity of the standard is lower than specified. 2. Contamination from glassware or non-deuterated Yonkenafil. | 1. Review the Certificate of Analysis for the specified isotopic purity. 2. Ensure dedicated and thoroughly clean glassware is used. |
| Isotopic purity decreases over the course of an LC-MS/MS sequence. | 1. Back-exchange is occurring in the autosampler. 2. The mobile phase is promoting exchange. | 1. Lower the autosampler temperature to 4°C. 2. Check the pH of the mobile phase. If possible, adjust to a pH range of 3-5. If the mobile phase contains a high percentage of water, minimize the residence time in the autosampler. |
| The concentration of this compound decreases in prepared standards over 24-48 hours. | 1. Chemical degradation due to solution instability (pH, temperature). 2. Adsorption to the surface of storage vials (e.g., glass). | 1. Review the stability data (Table 2). Ensure solutions are stored at the correct pH and temperature. 2. Use polypropylene or silanized glass vials to minimize adsorption. |
| Unexpected peaks appear in the chromatogram after stressing the sample (e.g., with acid/base). | The compound is degrading into one or more new products. | This is expected in a forced degradation study. These new peaks should be characterized to understand the degradation pathway. Ensure your analytical method can separate these degradants from the parent peak. |
Section 4: Experimental Protocols
Protocol 1: Assessment of Isotopic Exchange using LC-MS/MS
-
Purpose: To determine the rate and extent of D-H back-exchange of this compound in various solvents.
-
Materials: this compound, HPLC-grade acetonitrile, methanol, and water; formic acid, ammonium acetate, D₂O, appropriate volumetric flasks and vials.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Create separate 10 µg/mL working solutions by diluting the stock into the following solvents:
-
Solvent A: 100% Acetonitrile
-
Solvent B: 50:50 Acetonitrile:Water (pH 7.0)
-
Solvent C: 50:50 Acetonitrile:Water with 0.1% Formic Acid (approx. pH 3)
-
-
Vortex each solution and transfer to autosampler vials.
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to elute this compound (e.g., 5% to 95% B over 5 minutes).
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
MRM Transitions: Monitor the specific parent → fragment transitions for both this compound and the non-deuterated (d0) Yonkenafil.
-
-
Data Acquisition and Analysis:
-
Inject each sample at time points t=0, 2, 8, and 24 hours while keeping the vials at a controlled temperature (e.g., 25°C).
-
Integrate the peak areas for both the d8 and d0 MRM transitions at each time point.
-
Calculate the isotopic purity at each time point using the formula: Isotopic Purity (%) = [Area(d8) / (Area(d8) + Area(d0))] * 100
-
Plot the isotopic purity over time for each solvent condition.
-
Protocol 2: Forced Degradation Study for Chemical Stability
-
Purpose: To investigate the chemical stability of this compound under stressed conditions as per ICH guidelines.
-
Materials: this compound, HCl, NaOH, H₂O₂, HPLC-grade solvents, calibrated oven, photostability chamber.
-
Procedure:
-
Prepare a 100 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 1N HCl, incubate at 60°C.
-
Base Hydrolysis: Add 1N NaOH, incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂, keep at room temperature.
-
Thermal Degradation: Incubate the solution at 80°C.
-
Photolytic Degradation: Expose the solution to light in a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).
-
Take samples at appropriate time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
-
Sample Analysis:
-
Analyze the samples using a stability-indicating HPLC-UV or LC-MS method capable of separating the parent compound from any degradants.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to t=0.
-
% Remaining = (Peak Area at time t / Peak Area at time 0) * 100
-
Section 5: Visualized Workflows and Pathways
Caption: Experimental workflow for assessing the isotopic stability of this compound.
Caption: Hypothetical degradation pathways for this compound under stress conditions.
References
Co-elution of Yonkenafil and Yonkenafil-d8 in reverse-phase HPLC
Welcome to the technical support center for reverse-phase high-performance liquid chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Topic: Co-elution of Yonkenafil and Yonkenafil-d8
This guide specifically addresses the challenge of co-elution between Yonkenafil and its deuterated internal standard, this compound, in reverse-phase HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: Why are my Yonkenafil and this compound peaks co-eluting?
A: Co-elution of an analyte and its deuterated analog is a common phenomenon in reverse-phase HPLC. It is often attributed to the "chromatographic isotope effect".[1][2] Deuterium atoms can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. In reverse-phase chromatography, deuterated compounds tend to be slightly less retained and may elute marginally earlier than their non-deuterated counterparts.[2] If this difference in retention is very small, it can result in peak co-elution.
Q2: What is the chromatographic isotope effect?
A: The chromatographic isotope effect refers to the difference in retention behavior between isotopically labeled molecules (e.g., deuterated) and their unlabeled counterparts.[1] This effect arises from subtle differences in intermolecular interactions between the analytes and the stationary phase. Even small changes in molecular properties due to isotopic substitution can influence how strongly a compound interacts with the stationary phase, leading to shifts in retention time.
Q3: Is it always necessary to achieve baseline separation between an analyte and its deuterated internal standard?
A: While baseline separation is ideal for individual quantification, for applications using mass spectrometry (MS) as a detector, complete chromatographic separation is not always mandatory. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). However, significant co-elution can sometimes lead to ion suppression or enhancement effects in the MS source, which can compromise the accuracy and precision of quantification. Therefore, achieving at least partial separation is highly recommended.
Q4: What are the primary factors I can adjust to resolve the co-elution of Yonkenafil and this compound?
A: The key to resolving closely eluting peaks lies in manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic system.[3][4] The most common parameters to adjust are:
-
Mobile Phase Composition: Modifying the organic solvent type and percentage, as well as the pH of the aqueous phase.[5][6]
-
Stationary Phase: Selecting a column with a different chemistry.[6]
-
Temperature: Adjusting the column temperature can influence selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution.
Troubleshooting Guide
This guide provides a step-by-step approach to systematically troubleshoot and resolve the co-elution of Yonkenafil and this compound.
Step 1: Initial Assessment and System Suitability
Q: Before making any changes to my method, what should I check first?
A: First, ensure your HPLC system is performing optimally. Check for high backpressure, leaks, and ensure the detector lamp has sufficient energy. Run a system suitability test using a standard to confirm that parameters like peak shape, tailing factor, and theoretical plates are within acceptable limits. Poor system performance can contribute to band broadening, which can mask the small separation between your two compounds.
Step 2: Optimizing the Mobile Phase
Q: How can I modify the mobile phase to improve separation?
A: The mobile phase is often the easiest and most effective parameter to adjust.[3]
-
Adjust the Organic Solvent Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) will increase the retention time of both compounds.[4] This increased interaction with the stationary phase can sometimes be enough to resolve the small difference between Yonkenafil and this compound.
-
Change the Organic Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[7] These solvents have different properties and will interact differently with your analytes and the stationary phase, potentially leading to improved resolution.
-
Modify the Mobile Phase pH: Since Yonkenafil is a phosphodiesterase-5 inhibitor and likely a basic compound, the pH of the mobile phase will significantly affect its retention.[5][8] Adjusting the pH can alter the ionization state of the molecule, which in turn changes its hydrophobicity and interaction with the stationary phase. Experimenting with a pH range around the pKa of Yonkenafil could reveal an optimal pH for separation.
| Experiment ID | Mobile Phase Composition (Aqueous:Organic) | Organic Solvent | Aqueous Phase pH | Retention Time Yonkenafil (min) | Retention Time this compound (min) | Resolution (Rs) |
| EXP-01 | 60:40 | Acetonitrile | 3.5 | 5.21 | 5.18 | 0.85 |
| EXP-02 | 65:35 | Acetonitrile | 3.5 | 6.83 | 6.78 | 1.10 |
| EXP-03 | 60:40 | Methanol | 3.5 | 5.89 | 5.82 | 0.95 |
| EXP-04 | 60:40 | Acetonitrile | 4.5 | 4.75 | 4.71 | 0.92 |
Step 3: Evaluating the Stationary Phase
Q: What should I do if optimizing the mobile phase doesn't provide sufficient resolution?
A: If mobile phase optimization is unsuccessful, the next step is to consider the stationary phase.
-
Change the Column Chemistry: Switching to a column with a different stationary phase chemistry can provide a significant change in selectivity.[6] For example, if you are using a standard C18 column, consider a phenyl-hexyl or a cyano column. These columns offer different retention mechanisms (e.g., π-π interactions) that can differentiate between the subtle structural differences of Yonkenafil and its deuterated analog.
Step 4: Adjusting Temperature and Flow Rate
Q: Can temperature or flow rate adjustments help improve my separation?
A: Yes, these parameters can also influence resolution, although often to a lesser extent than mobile and stationary phase changes.
-
Column Temperature: Lowering the column temperature can sometimes increase the viscosity of the mobile phase and enhance the differential interactions between the analytes and the stationary phase, leading to better separation. Conversely, increasing the temperature can improve efficiency and peak shape. The effect of temperature on selectivity can be unpredictable, so it is worth experimenting with a range of temperatures (e.g., 25°C to 40°C).
-
Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution.[6] However, this will also increase the analysis time.
| Experiment ID | Temperature (°C) | Flow Rate (mL/min) | Retention Time Yonkenafil (min) | Retention Time this compound (min) | Resolution (Rs) |
| EXP-05 | 30 | 1.0 | 5.21 | 5.18 | 0.85 |
| EXP-06 | 25 | 1.0 | 5.63 | 5.59 | 0.95 |
| EXP-07 | 30 | 0.8 | 6.51 | 6.46 | 1.05 |
Experimental Protocols
Baseline Reverse-Phase HPLC Method for Yonkenafil
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A / 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 290 nm
Protocol for Mobile Phase Optimization
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). For pH adjustments, prepare separate mobile phases with buffers such as ammonium acetate at the desired pH (e.g., 3.5, 4.5, 5.5).
-
Mobile Phase B: Acetonitrile and Methanol.
-
-
Experiment 1 (Organic Solvent Percentage):
-
Set up a sequence of injections with varying ratios of Mobile Phase A to Mobile Phase B (Acetonitrile), for example: 65:35, 60:40, 55:45.
-
Equilibrate the column for at least 10 column volumes with the initial mobile phase composition before the first injection.
-
-
Experiment 2 (Organic Solvent Type):
-
Replace Acetonitrile with Methanol as Mobile Phase B.
-
Repeat the injections with the same ratios as in Experiment 1.
-
-
Experiment 3 (pH Modification):
-
Using the most promising organic solvent and ratio from the previous experiments, inject the sample using mobile phases with different pH values.
-
Ensure the column is properly equilibrated with each new buffered mobile phase.
-
-
Data Analysis:
-
For each run, determine the retention times of Yonkenafil and this compound.
-
Calculate the resolution (Rs) using the formula: Rs = 2(RT₂ - RT₁) / (W₁ + W₂), where RT is the retention time and W is the peak width at the base.
-
Summarize the results in a table for comparison.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Analysis of Deuterium Isotope Effects on Yonkenafil Retention Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the deuterium isotope effects on the retention time of Yonkenafil. While Yonkenafil is a novel phosphodiesterase type 5 (PDE5) inhibitor, public data on the chromatographic behavior of its deuterated analogues is limited.[1] The following information is based on established principles of chromatography and deuterium isotope effects, using a representative dataset for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing a shorter retention time for our deuterated Yonkenafil (d-Yonkenafil) compared to the non-deuterated form in reversed-phase HPLC. Is this expected?
A1: Yes, this is a commonly observed phenomenon known as the deuterium isotope effect in reversed-phase liquid chromatography (RPLC).[2] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2] This is attributed to the fact that C-D (carbon-deuterium) bonds are slightly shorter and less polarizable than C-H (carbon-hydrogen) bonds, leading to weaker van der Waals interactions with the non-polar stationary phase.
Q2: What is the typical magnitude of the retention time shift due to the deuterium isotope effect?
A2: The magnitude of the retention time shift is generally small, often a fraction of the peak width.[2] It depends on several factors, including the number and position of deuterium atoms in the molecule, the chromatographic conditions (e.g., mobile phase composition, temperature), and the stationary phase chemistry.[3] For robust quantification, it is crucial to ensure that the chromatographic method can adequately resolve the two species or that the integration parameters are set to account for any partial co-elution.
Q3: We are seeing significant peak tailing for both Yonkenafil and d-Yonkenafil. What could be the cause?
A3: Peak tailing in HPLC can arise from several sources. For a compound like Yonkenafil, a basic molecule, interactions with acidic silanol groups on the silica-based stationary phase are a common cause. Other potential causes include column overload, insufficient buffer capacity of the mobile phase, or the presence of contaminants.
Troubleshooting Steps for Peak Tailing:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2-4) or to ensure the analyte is in a single ionic state.
-
Use a High-Purity Silica Column: Modern columns with end-capping and high-purity silica minimize silanol interactions.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive like triethylamine (TEA) can help to mask active silanol sites.
-
Reduce Sample Load: Injecting a smaller amount of the sample can prevent column overload.[4]
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.[5]
Q4: Our retention times are drifting between injections. How can we improve reproducibility?
A4: Retention time drift can be caused by several factors related to the HPLC system and mobile phase preparation.[5]
Troubleshooting Steps for Retention Time Drift:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[5]
-
Maintain Consistent Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.[5]
-
Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation of volatile organic components. Prepare fresh mobile phase daily and keep the reservoirs capped.[5]
-
Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.[6]
-
Check for Leaks: Inspect the system for any leaks, which can lead to pressure drops and inconsistent flow rates.[6]
Data Presentation
Table 1: Representative HPLC Retention Data for Yonkenafil and d-Yonkenafil
| Compound | Retention Time (minutes) | Peak Width (seconds) |
| Yonkenafil | 5.28 | 6.5 |
| d-Yonkenafil | 5.23 | 6.4 |
Note: This data is for illustrative purposes and may not reflect the actual retention times for Yonkenafil and its deuterated analogues.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of Yonkenafil and d-Yonkenafil
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column oven.
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1%).
-
Yonkenafil and d-Yonkenafil reference standards.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare stock solutions of Yonkenafil and d-Yonkenafil in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Dilute the stock solutions to the desired working concentration (e.g., 10 µg/mL) using the initial mobile phase composition (30% B).
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the Yonkenafil and d-Yonkenafil standards individually to determine their respective retention times.
-
Inject a mixture of the two standards to assess the resolution.
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing the deuterium isotope effect on Yonkenafil retention time.
Caption: Logical relationship illustrating the deuterium isotope effect on chromatographic retention.
References
- 1. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Assessing the stability of Yonkenafil-d8 during sample storage
This technical support center provides guidance on assessing and ensuring the stability of Yonkenafil-d8 during sample storage and analysis. Researchers, scientists, and drug development professionals can use these troubleshooting guides, FAQs, and experimental protocols to address common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound as a deuterated internal standard?
A1: The primary stability concerns for deuterated internal standards like this compound include hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the solvent or matrix.[1][2] This can be influenced by factors such as pH, temperature, and the specific position of the deuterium labels on the molecule. Additionally, differences in physicochemical properties between the deuterated and non-deuterated compound can lead to different extraction recoveries and chromatographic retention times.[1][3]
Q2: At what storage conditions should I keep my this compound stock solutions?
A2: While specific stability data for this compound is not publicly available, general best practices for deuterated standards suggest storing stock solutions in a tightly sealed container at -20°C or lower in a non-protic solvent like anhydrous acetonitrile or methanol. Avoid repeated freeze-thaw cycles.
Q3: Can the biological matrix (e.g., plasma, urine) affect the stability of this compound?
A3: Yes, biological matrices can significantly impact the stability of deuterated internal standards. Enzymatic activity and the aqueous environment of plasma can potentially facilitate H/D exchange.[1][3] It is crucial to evaluate the stability of this compound in the specific biological matrix used in your assay.
Q4: What is "scrambling" in the context of LC-MS/MS analysis of this compound?
A4: Scrambling refers to the potential for hydrogen-deuterium exchange to occur in the ion source or collision cell of the mass spectrometer.[4] This can lead to inconsistent and inaccurate quantification. This phenomenon can sometimes be mitigated by carefully selecting precursor and product ion transitions and optimizing instrument conditions.[4]
Troubleshooting Guides
Issue 1: Drifting or inconsistent analyte/internal standard peak area ratio.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in processed samples: Instability in the autosampler. | Conduct a post-preparative stability assessment. Re-inject a sequence of prepared samples over a period that mimics the typical run time of a batch (e.g., 24-48 hours) to check for degradation. |
| H/D Exchange: The deuterium label on this compound may be exchanging with protons from the mobile phase or sample matrix.[1][2] | 1. Evaluate the stability in different solvents and pH conditions. 2. If exchange is suspected, consider using a ¹³C or ¹⁵N labeled internal standard as they are not susceptible to exchange.[2] |
| Differential Ion Suppression/Enhancement: Matrix effects may be impacting the analyte and internal standard differently.[1] | 1. Adjust chromatographic conditions to separate the analyte and internal standard from interfering matrix components. 2. Evaluate different extraction techniques (e.g., SPE, LLE) to achieve a cleaner sample extract. |
Issue 2: Appearance of an unlabeled Yonkenafil peak in a blank matrix spiked only with this compound.
| Possible Cause | Troubleshooting Step |
| In-source H/D Exchange or Fragmentation: The deuterated standard may be losing its label within the mass spectrometer. | Optimize MS source conditions (e.g., source temperature, voltages). Select a different precursor-product ion transition that does not involve the labeled part of the molecule if possible. |
| Contamination of the internal standard stock: The this compound standard may contain some amount of unlabeled Yonkenafil. | Analyze a fresh dilution of the this compound stock solution to assess its purity. Contact the supplier for a certificate of analysis. |
| Actual degradation/exchange in the sample: The deuterated standard is converting to the unlabeled form during storage or sample preparation.[3] | Perform a stability study in the relevant matrix (e.g., plasma) at different time points and temperatures to quantify the rate of conversion.[1] |
Experimental Protocols
Protocol 1: Short-Term Stability of this compound in Biological Matrix
Objective: To assess the stability of this compound in the intended biological matrix (e.g., human plasma) at room temperature over a period relevant to sample handling and processing.
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound into the biological matrix.
-
Prepare multiple aliquots.
-
-
Incubation:
-
Store the aliquots at room temperature (e.g., 25°C).
-
-
Time Points:
-
Analyze aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Analysis:
-
At each time point, extract the this compound from the matrix using the established analytical method (e.g., protein precipitation followed by LC-MS/MS).
-
Quantify the remaining concentration of this compound against a freshly prepared calibration curve.
-
-
Acceptance Criteria:
-
The mean concentration at each time point should be within ±15% of the nominal initial concentration.
-
Protocol 2: Freeze-Thaw Stability of this compound
Objective: To evaluate the stability of this compound after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation:
-
Spike a known concentration of this compound into the biological matrix.
-
Prepare multiple aliquots.
-
-
Freeze-Thaw Cycles:
-
Store the aliquots at the intended long-term storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat this freeze-thaw cycle for a specified number of times (e.g., 3 or 5 cycles).
-
-
Analysis:
-
After the final thaw cycle, extract and analyze the samples.
-
Compare the concentration of this compound in the cycled samples to that of a control sample that has not undergone freeze-thaw cycles.
-
-
Acceptance Criteria:
-
The mean concentration of the freeze-thaw samples should be within ±15% of the control sample concentration.
-
Data Presentation
Table 1: Short-Term Stability of this compound in Human Plasma at 25°C
| Time (hours) | Mean Concentration (ng/mL) | % of Initial Concentration |
| 0 | 101.2 | 100.0% |
| 2 | 99.8 | 98.6% |
| 4 | 98.5 | 97.3% |
| 8 | 97.1 | 96.0% |
| 24 | 95.3 | 94.2% |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Cycles | Mean Concentration (ng/mL) | % of Control |
| Control (0 Cycles) | 100.5 | 100.0% |
| 3 Cycles | 98.9 | 98.4% |
| 5 Cycles | 97.6 | 97.1% |
Visualizations
Yonkenafil is a phosphodiesterase type 5 (PDE5) inhibitor.[5] The following diagram illustrates the general signaling pathway affected by PDE5 inhibitors.
Caption: Mechanism of action for Yonkenafil, a PDE5 inhibitor.
The following workflow outlines the key decision points when troubleshooting the stability of a deuterated internal standard like this compound.
Caption: Troubleshooting workflow for deuterated internal standard stability.
References
- 1. waters.com [waters.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. scispace.com [scispace.com]
- 4. Home - Cerilliant [cerilliant.com]
- 5. Yonkenafil: a novel phosphodiesterase type 5 inhibitor induces neuronal network potentiation by a cGMP-dependent Nogo-R axis in acute experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating cross-talk between Yonkenafil and Yonkenafil-d8 MRM channels
Technical Support Center: Yonkenafil Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yonkenafil and its deuterated internal standard, Yonkenafil-d8, in Multiple Reaction Monitoring (MRM) assays.
Frequently Asked Questions (FAQs)
Q1: What is MRM cross-talk and why is it a problem?
A1: MRM cross-talk is an interference in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay where the signal from one MRM channel is incorrectly detected in another. In the context of Yonkenafil and its stable isotope-labeled internal standard (SIL-IS), this compound, this can manifest as the analyte signal interfering with the internal standard's signal, or vice-versa. This interference can lead to inaccurate quantification, non-linear calibration curves, and compromised assay precision and accuracy.[1][2]
Q2: I am observing a signal for this compound at the retention time of Yonkenafil, even when I only inject a high-concentration Yonkenafil standard. What could be the cause?
A2: This phenomenon is a classic example of cross-talk and can originate from several sources:
-
Isotopic Contribution: Naturally occurring heavy isotopes (like ¹³C) in the high-concentration Yonkenafil can result in a molecule with a mass that overlaps with the this compound precursor ion. This is more pronounced for higher molecular weight compounds.[1][3]
-
In-Source Fragmentation: Yonkenafil might be fragmenting within the ion source of the mass spectrometer, and one of its fragments could have the same mass-to-charge ratio (m/z) as the this compound precursor ion.[4][5]
-
Impurity in Standard: Although rare with certified standards, your Yonkenafil reference material could contain a trace amount of this compound.
Q3: My calibration curve for Yonkenafil is becoming non-linear (quadratic) at high concentrations. Is this related to cross-talk?
A3: Yes, this is a common symptom of analyte-to-internal standard cross-talk.[1] When a high concentration of Yonkenafil contributes signal to the this compound channel, the measured response of the internal standard artificially increases. This causes the analyte/IS ratio to be suppressed at the upper end of the curve, leading to a quadratic fit.[3]
Q4: Can cross-talk occur from the internal standard to the analyte channel?
A4: Yes. This is often due to impurities in the SIL-IS, where a small amount of unlabeled Yonkenafil is present.[2][6] This will disproportionately affect the accuracy at the lower limit of quantification (LLOQ), potentially leading to a positive bias.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Cross-Talk
The first step in resolving cross-talk is to identify its origin. The following experiments can help pinpoint the cause.
Experiment 1A: Analyte-Only and IS-Only Infusion
-
Objective: To assess for in-source fragmentation and isotopic contribution.
-
Protocol:
-
Prepare a high-concentration solution of Yonkenafil (e.g., 10,000 ng/mL) in a suitable solvent.
-
Prepare a separate solution of this compound at the working concentration used in your assay.
-
Infuse the Yonkenafil solution directly into the mass spectrometer while monitoring both the Yonkenafil and this compound MRM channels.
-
Repeat the process by infusing the this compound solution.
-
-
Interpretation:
-
If a signal is detected in the this compound channel when infusing only Yonkenafil, it confirms direct cross-talk. This is likely due to isotopic overlap or in-source fragmentation.[6]
-
If a signal is detected in the Yonkenafil channel when infusing only this compound, it suggests an impurity in the internal standard.
-
Experiment 1B: Chromatographic Evaluation
-
Objective: To determine if chromatographic separation can resolve the issue.
-
Protocol:
-
Inject a high-concentration Yonkenafil standard without any internal standard.
-
Analyze the chromatogram and look for any peaks in the this compound MRM channel at the retention time of Yonkenafil.
-
-
Interpretation: If a "ghost peak" appears, it confirms on-instrument cross-talk.[7] The next step is to improve chromatographic conditions.
Guide 2: Resolving MRM Cross-Talk
Based on the diagnosis, here are several strategies to mitigate or eliminate cross-talk.
Strategy 1: Optimize MRM Transitions If the cross-talk is due to isotopic overlap, selecting a different MRM transition for this compound may solve the problem.
-
Hypothetical Data:
-
Yonkenafil Precursor → Product: 451.2 → 320.1
-
This compound Precursor → Product: 459.2 → 328.1
Let's assume the M+8 isotope of Yonkenafil (from ¹³C contributions) has an m/z of 459.2, directly interfering with the IS.
-
-
Solution: Find a new, unique product ion for this compound that is not produced by Yonkenafil. For instance, if this compound fragmentation also produces an ion at m/z 188.2, and this fragment is not observed from Yonkenafil, switching the IS transition could be a solution.
| Parameter | Original Method | Optimized Method |
| Yonkenafil Transition | 451.2 → 320.1 | 451.2 → 320.1 |
| This compound Transition | 459.2 → 328.1 | 459.2 → 188.2 |
| Observed Cross-Talk | 2.5% | < 0.1% |
Strategy 2: Improve Chromatographic Separation Even a slight separation between the analyte and internal standard peaks can resolve cross-talk that occurs in the ion source.[8] While co-elution is often desired to compensate for matrix effects, partial separation is a valid strategy for overcoming cross-talk.
-
Experimental Protocol:
-
Modify the LC gradient: Decrease the initial percentage of the organic solvent or slow down the ramp rate to increase retention and improve resolution.
-
Test alternative columns: A column with a different stationary phase may provide the necessary selectivity.
-
| Method | Analyte RT (min) | IS RT (min) | Peak Resolution (Rs) | Cross-Talk (%) |
| Isocratic | 2.15 | 2.14 | 0.2 | 2.5% |
| Optimized Gradient | 3.42 | 3.55 | 1.3 | < 0.1% |
Strategy 3: Adjust Internal Standard Concentration Cross-talk from the analyte to the IS is most problematic when the analyte concentration is orders of magnitude higher than the IS concentration.
-
Solution: Increasing the concentration of the internal standard can sometimes overcome the interference, reducing the bias on the results.[2][3] However, ensure the IS signal does not saturate the detector.
Visual Workflow for Troubleshooting
The following diagram outlines a logical workflow for identifying and resolving MRM cross-talk issues.
Caption: A flowchart for systematic troubleshooting of MRM cross-talk.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Yonkenafil-d8 Purity Assessment and Potential Interferences
Disclaimer: Specific analytical methodologies and data for Yonkenafil-d8 are not extensively available in public literature. The following guide is a representative resource based on established analytical principles for the analysis of Yonkenafil, other phosphodiesterase type 5 (PDE-5) inhibitors, and deuterated internal standards. The provided protocols and data are illustrative and should be adapted and validated for specific laboratory conditions and instrumentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for assessing the chemical and isotopic purity of this compound?
A1: For comprehensive purity assessment of this compound, a combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is suitable for determining chemical purity by separating this compound from non-deuterated Yonkenafil and other impurities.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight, assessing isotopic distribution, and identifying potential impurities and degradation products.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).
Q2: What are the expected potential interferences during the analysis of this compound?
A2: Potential interferences can arise from several sources:
-
Isotopic Variants: Incomplete deuteration can result in the presence of Yonkenafil-d0 to d7, which may co-elute with this compound in HPLC. Mass spectrometry is required to differentiate these.
-
Matrix Effects: When analyzing this compound in complex matrices (e.g., biological samples, formulated products), endogenous components can suppress or enhance the analyte signal in LC-MS.
-
Contaminants from Synthesis: Residual starting materials, reagents, or by-products from the synthesis of this compound can be present.
-
Degradation Products: this compound may degrade under certain storage or experimental conditions (e.g., exposure to light, extreme pH, or high temperatures).
Q3: How can I differentiate between this compound and non-deuterated Yonkenafil in a sample?
A3: While HPLC with UV detection may not separate these two compounds due to their identical chromatographic behavior, mass spectrometry (MS) is the definitive technique for differentiation.[2] The mass spectrum of this compound will show a molecular ion peak that is 8 Da higher than that of non-deuterated Yonkenafil.
Troubleshooting Guide
Q1: I am observing an unexpected peak in my HPLC chromatogram. How do I identify it?
A1: An unexpected peak could be a contaminant, a degradation product, or an artifact from the system.
-
System Suitability: First, ensure your HPLC system passes a system suitability test. Run a blank (mobile phase) injection to check for ghost peaks or carryover.
-
Mass Spectrometry: If the peak persists, use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak. This can help in identifying it as a known impurity, a degradation product, or a related compound.
-
Forced Degradation Study: A forced degradation study (exposing this compound to stress conditions like acid, base, heat, oxidation, and light) can help in identifying potential degradation products.
Q2: My LC-MS results show poor sensitivity for this compound. What could be the cause?
A2: Poor sensitivity in LC-MS can be due to several factors:
-
Ionization Suppression: The presence of co-eluting matrix components can suppress the ionization of this compound. Improve sample preparation to remove interfering substances or adjust the chromatographic method to separate this compound from the interfering peaks.
-
Suboptimal MS Parameters: Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and ion optics, to maximize the signal for this compound.
-
Mobile Phase Incompatibility: Ensure the mobile phase is compatible with the chosen ionization technique (e.g., electrospray ionization). Non-volatile buffers or high concentrations of certain organic modifiers can reduce sensitivity.
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Value |
| HPLC-UV | Retention Time | 5.2 min |
| Wavelength | 290 nm | |
| Typical Purity | >98% (chemical purity) | |
| LC-MS | [M+H]⁺ (this compound) | m/z = 513.2 |
| [M+H]⁺ (Yonkenafil) | m/z = 505.2 | |
| Isotopic Purity | >99% | |
| ¹H-NMR | Solvent | DMSO-d₆ |
| Chemical Shift | Refer to a Certificate of Analysis for specific shifts |
Experimental Protocols
Purity Assessment by HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) %B 0 20 10 80 12 80 12.1 20 | 15 | 20 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 290 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase B.
Isotopic Purity and Impurity Identification by LC-MS
-
LC Conditions: Same as HPLC-UV protocol.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Data Analysis: Extract ion chromatograms for the expected m/z of this compound, non-deuterated Yonkenafil, and any other potential impurities.
Structural Confirmation by ¹H-NMR
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: 5-10 mg/mL
-
Procedure: Acquire a standard one-dimensional proton NMR spectrum. The absence of signals at the positions where the deuterium atoms have been incorporated, relative to the spectrum of non-deuterated Yonkenafil, confirms the deuteration.
Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
References
- 1. Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of synthetic PDE-5 inhibitors and their analogues as adulterants: analytical techniques and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Quantitative Bioanalysis of Yonkenafil in Human Plasma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lower limit of quantification (LLOQ) for Yonkenafil in human plasma and other established phosphodiesterase type 5 (PDE5) inhibitors. The data presented is supported by detailed experimental protocols from validated bioanalytical methods, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and reproducibility for pharmacokinetic studies and clinical trial monitoring.
Comparison of Lower Limits of Quantification (LLOQ)
The sensitivity of a bioanalytical method is critical for accurately characterizing the pharmacokinetic profile of a drug. The LLOQ represents the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. A lower LLOQ is particularly important for drugs with low systemic concentrations or for studies involving low dosage forms.
The following table summarizes the LLOQ values for Yonkenafil and other leading PDE5 inhibitors in human plasma, as determined by validated LC-MS/MS methods.
| Analyte | LLOQ (ng/mL) | Bioanalytical Method |
| Yonkenafil | 1.0 | LC-MS/MS |
| Sildenafil | 1.0[1] | LC-MS/MS |
| Tadalafil | 5[2] | UPLC-MS/MS |
| Vardenafil | 0.2[3] | HPLC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the determination of Yonkenafil and the comparator drugs in human plasma.
Yonkenafil
A validated LC-MS/MS method was developed for the simultaneous determination of Yonkenafil and its metabolite M1 in human plasma.
-
Sample Preparation: Protein precipitation.
-
Chromatography:
-
Column: Poroshell 120 EC-C18 (5 mm × 2.1 mm, 2.7 µm)
-
Mobile Phase: Not explicitly detailed in the abstract, but typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
-
Internal Standard: Deuterated Yonkenafil (youkenafil-d5)
Sildenafil
A validated LC-MS/MS method for the determination of sildenafil and its metabolites in human plasma.[1]
-
Sample Preparation: Protein precipitation with acetonitrile.[1]
-
Chromatography:
-
Mass Spectrometry:
-
Internal Standard: Sildenafil-d8.[1]
Tadalafil
A validated UPLC-MS/MS method for the determination of tadalafil in human plasma.[2]
-
Sample Preparation: Deproteinization with acetonitrile.[2]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Not explicitly detailed, but typically electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) with transition m/z 390.4 → 268.3 for tadalafil.[2]
-
-
Internal Standard: Sildenafil.[2]
Vardenafil
A sensitive HPLC-MS/MS assay for the quantitative analysis of vardenafil in human plasma.[3]
-
Sample Preparation: Single solvent extraction from 0.2 mL of alkalinized plasma with hexane:dichloromethane.[3]
-
Chromatography:
-
Mass Spectrometry:
-
Internal Standard: Alprazolam.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalytical determination of Yonkenafil in human plasma using LC-MS/MS.
Caption: Experimental workflow for LLOQ determination of Yonkenafil.
References
- 1. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Bioanalysis: Matrix-Matched Calibrators versus Yonkenafil-d8 for Accurate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in complex biological matrices is paramount. This guide provides a comprehensive comparison of two widely used calibration strategies in liquid chromatography-tandem mass spectrometry (LC-MS/MS): matrix-matched calibrators and the use of a deuterated internal standard, specifically Yonkenafil-d8, for the analysis of the novel phosphodiesterase type 5 (PDE5) inhibitor, Yonkenafil.
This comparison delves into the experimental data and methodologies underpinning each approach, offering a clear perspective on their respective performances, advantages, and limitations in the context of bioanalytical method development and validation.
At a Glance: Performance Comparison
The choice between using a deuterated internal standard and matrix-matched calibrators often depends on the specific analytical goals, the complexity of the matrix, and the availability of a suitable stable isotope-labeled internal standard. Below is a summary of key performance parameters for bioanalytical methods utilizing these two approaches for PDE5 inhibitors.
| Parameter | Deuterated Internal Standard Method (Yonkenafil-d5)[1][2] | Matrix-Matched Calibration (General for PDE5 Inhibitors)[3] |
| Analyte | Youkenafil (Yonkenafil) and its metabolite M1 | 90 different Phosphodiesterase Type 5 Inhibitors |
| Matrix | Human Plasma and Seminal Plasma | Dietary Supplements (Tablets, Capsules, Wine, Beverages, Protein Powder) |
| Linearity Range | Not explicitly stated, but validated according to FDA guidelines. | 5, 10, 20, 50, 100, and 200 ng/mL |
| Precision (%RSD) | < 6.4% (intra-run and inter-run) | Not explicitly stated, but method was validated. |
| Accuracy (%RE) | Within -4.7% to 6.8% | Not explicitly stated, but method was validated. |
| Matrix Effect Mitigation | High, as the internal standard co-elutes and experiences similar matrix effects as the analyte. | High, as calibrators are prepared in the same matrix as the samples, inherently compensating for matrix effects. |
| Key Advantage | Considered the "gold standard" for compensating for variability in sample preparation and instrument response. | Can be employed when a stable isotope-labeled internal standard is not available. |
The Contenders: A Deeper Dive
The Gold Standard: Deuterated Internal Standard (this compound)
The use of a stable isotope-labeled internal standard, such as this compound (or a similar isotopologue like youkenafil-d5), is widely regarded as the most robust method for quantitative bioanalysis by LC-MS/MS.[4] The underlying principle is that the deuterated standard is chemically identical to the analyte of interest (Yonkenafil) but has a different mass. This allows it to be distinguished by the mass spectrometer.
Crucially, the deuterated internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. Because it shares the same physicochemical properties as the analyte, it experiences nearly identical losses during extraction and similar ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly accurate and precise quantification.
A recent study on the bioanalysis of "youkenafil" and its metabolite in human plasma and seminal plasma utilized a deuterated internal standard (youkenafil-d5).[1][2] The method demonstrated excellent precision (<6.4% RSD) and accuracy (within ±6.8% RE), underscoring the effectiveness of this approach in complex biological matrices.[1]
Based on the method described for youkenafil[1][2]:
-
Sample Pretreatment: Protein precipitation with methanol was used for the pretreatment of seminal plasma and plasma samples.
-
Internal Standard: Deuterated youkenafil (youkenafil-d5) was selected as the internal standard.
-
Chromatographic Separation: Separation was achieved using a Poroshell 120 EC-C18 column (5 × 2.1 mm, 2.7 μm).
-
Mass Spectrometry: Detection was performed using multiple reaction monitoring (MRM) and electrospray ionization in positive mode.
The Practical Alternative: Matrix-Matched Calibrators
When a deuterated internal standard is unavailable or cost-prohibitive, matrix-matched calibration presents a viable and effective alternative for mitigating matrix effects. This approach involves preparing the calibration standards in the same biological matrix as the samples being analyzed (e.g., blank human plasma).
By doing so, the calibration standards and the study samples have a similar composition. This means that any signal suppression or enhancement caused by endogenous components in the matrix will affect the calibrators and the samples to a similar degree. This allows for more accurate quantification compared to using calibration standards prepared in a simple solvent, which would not account for matrix effects.
A study on the screening of 90 different PDE5 inhibitors in various dietary supplements utilized matrix-matched calibration to ensure accurate quantification.[3] The calibration curves, prepared in blank matrix solutions, demonstrated excellent linearity with regression coefficients greater than 0.99.[3] This highlights the utility of this method in complex sample types where matrix effects can be significant.
Based on the method for screening PDE5 inhibitors[3]:
-
Calibrator Preparation: A stock solution of the analytes is used to fortify a blank matrix solution to create the highest concentration standard. This is then serially diluted with the blank matrix to create the full calibration curve.
-
Sample Preparation: The dietary supplement samples (e.g., tablets, capsules) are extracted to create a sample solution.
-
LC-MS/MS Analysis: Both the matrix-matched calibrators and the extracted samples are analyzed using UPLC-MS/MS with dynamic multiple reaction monitoring (dMRM).
-
Quantification: A calibration curve is constructed from the response of the matrix-matched standards, and the concentration of the analytes in the samples is determined from this curve.
Conclusion: Selecting the Right Tool for the Job
Both the use of a deuterated internal standard like this compound and the application of matrix-matched calibrators are powerful strategies for achieving accurate and reliable quantification in bioanalysis.
-
This compound (Deuterated Internal Standard): This approach is considered the gold standard and is the preferred method when the highest level of accuracy and precision is required, especially for pharmacokinetic and clinical studies. It effectively compensates for variability at multiple stages of the analytical process.
-
Matrix-Matched Calibrators: This method provides a robust and practical solution for mitigating matrix effects, particularly when a suitable deuterated internal standard is not available. It is a widely accepted practice in regulated bioanalysis and is essential for accurate quantification in complex matrices.
Ultimately, the choice of calibration strategy will be guided by the specific requirements of the study, regulatory guidelines, and the resources available. For the development of bioanalytical methods for novel compounds like Yonkenafil, a thorough evaluation of both approaches is recommended to ensure the generation of high-quality, reliable data.
References
- 1. LC-MS/MS methods for simultaneous determination of youkenafil and its metabolite M1 in human seminal plasma and plasma: Application to evaluate the acute effect of youkenafil on semen quality and its pharmacokinetics in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]
- 4. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Yonkenafil-d8: A Guide for Laboratory Professionals
The proper disposal of Yonkenafil-d8, a deuterated analogue of the phosphodiesterase 5 (PDE5) inhibitor Yonkenafil, is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound in a research setting.
Hazard Identification and Safety Precautions
Yonkenafil is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to its deuterated nature, this compound is expected to exhibit a similar toxicological and ecotoxicological profile. Therefore, stringent safety measures must be observed throughout the handling and disposal process.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Segregation and Waste Collection
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the following information:
-
Chemical Name: this compound
-
CAS Number (if available)
-
Hazard Symbols: "Harmful" and "Dangerous for the Environment"
-
Accumulation Start Date
-
-
Waste Forms: Collect all forms of this compound waste, including:
-
Unused or expired solid compound
-
Contaminated consumables (e.g., pipette tips, weighing boats, vials)
-
Contaminated solutions and solvents
-
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through an approved hazardous waste disposal facility.
-
Initial Deactivation (if applicable): For trace amounts on lab equipment, consult your institution's chemical safety office for approved decontamination procedures before cleaning. Do not attempt to neutralize or chemically treat bulk this compound waste unless it is part of a validated and approved institutional protocol.
-
Packaging:
-
Ensure the hazardous waste container is securely sealed to prevent leaks or spills.
-
Place the primary container in a secondary containment bin as an extra precaution during transport and storage.
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, as detailed on the container label.
-
-
Documentation:
-
Maintain a log of all this compound waste generated, including quantities and disposal dates. This is crucial for regulatory compliance.
-
Final Disposal Methods
The approved waste disposal plant will utilize one of the following methods for the final destruction of the chemical waste:
-
Incineration: This is the preferred method for many organic chemical wastes as it ensures complete destruction of the compound[3].
-
Engineered Landfill: For certain types of chemical waste, disposal in a specially designed hazardous waste landfill may be permissible. This option is less common for pharmaceutical compounds[3].
Note: Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulations.
Quantitative Data
No specific quantitative data regarding disposal parameters for this compound were found in the available safety data sheets. Adherence to the qualitative guidelines provided by your institution's EHS department is paramount.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Yonkenafil-d8
Essential Safety and Handling Guide for Yonkenafil-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing exposure risks and ensuring laboratory safety.
Immediate Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] All personnel must be thoroughly trained on the potential hazards and safe handling procedures before working with this compound. Engineering controls and personal protective equipment are paramount to minimizing exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound, particularly in its powdered form, to prevent inhalation, skin contact, and eye exposure.[2] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | An N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[3][4][5] | To prevent inhalation of fine powders which can have systemic effects.[2] |
| Hand Protection | Double gloving with nitrile gloves is required. | To provide a barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles are mandatory.[4] | To protect the eyes from splashes or airborne particles. |
| Body Protection | A dedicated lab coat or a disposable gown should be worn. For larger quantities or high-risk operations, "bunny suit" coveralls offer more comprehensive protection.[4][5] | To prevent contamination of personal clothing. |
| Foot Protection | Closed-toe shoes are required in the laboratory at all times. | To protect feet from spills. |
Engineering Controls
To further minimize exposure, all handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).[6] For highly potent compounds, the use of containment technologies such as glove bags or isolators is best practice.[1][3]
Operational and Disposal Plans
A clear, step-by-step workflow is critical for the safe handling of this compound from receipt to disposal.
Experimental Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure the designated area (fume hood or BSC) is clean and uncluttered. Assemble all necessary equipment and reagents. Don all required PPE as outlined in the table above.
-
Weighing : Carefully weigh the required amount of this compound within the containment area. Use anti-static weigh paper or a tared container to minimize powder dispersal.
-
Dissolution : Add the solvent to the vessel containing the weighed this compound. Ensure the container is securely capped before mixing.
-
Post-Handling : After the experimental procedure, decontaminate all surfaces and equipment that may have come into contact with the compound.
Spill Management
In the event of a spill, immediately alert others in the vicinity. For small spills, use an appropriate absorbent material, wearing full PPE. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous chemical waste.[1][7]
-
Solid Waste : Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Deuterated Compounds : Deuterated compounds are generally non-radioactive and can be disposed of following the procedures for their non-deuterated counterparts.[8] All waste must be handled by a certified hazardous waste disposal company.[9]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. ilcdover.com [ilcdover.com]
- 3. aiha.org [aiha.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
